The Pyrazole Pivot: Engineering the 1-Methyl-1H-pyrazol-4-yl Scaffold
Executive Summary: The Bioisostere of Choice In modern medicinal chemistry, the 1-methyl-1H-pyrazol-4-yl moiety has transcended its role as a mere structural spacer to become a "privileged scaffold." It is most frequentl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bioisostere of Choice
In modern medicinal chemistry, the 1-methyl-1H-pyrazol-4-yl moiety has transcended its role as a mere structural spacer to become a "privileged scaffold." It is most frequently deployed as a bioisostere for phenyl and pyridine rings.
While phenyl rings provide planarity and hydrophobic interactions, they often suffer from poor aqueous solubility and metabolic liability (e.g., CYP450-mediated epoxidation). The 1-methyl-1H-pyrazol-4-yl unit addresses these deficits by:
Introducing Vectorial H-Bonding: The N2 nitrogen acts as a specific hydrogen bond acceptor, often engaging hinge regions in kinase targets.
This guide details the structural rationale, synthetic protocols, and application of this moiety in FDA-approved therapeutics.[1][2]
Physicochemical Profile & Structural Logic
The transition from a carbocyclic arene to the 1-methylpyrazole system fundamentally alters the electronic landscape of the drug molecule without disrupting its steric footprint.
Comparative Data: Phenyl vs. 1-Methyl-1H-pyrazol-4-yl[3]
Property
Phenyl Ring
1-Methyl-1H-pyrazol-4-yl
Impact on Drug Design
cLogP Contribution
~2.14
~0.24
Drastic improvement in aqueous solubility.
H-Bond Acceptors
0
1 (N2 position)
Potential for new binding interactions (e.g., Kinase Hinge).
H-Bond Donors
0
0
Neutral; maintains membrane permeability.
Metabolic Liability
High (Oxidation)
Moderate (N-demethylation)
Reduces formation of toxic quinone-imine metabolites.
Electronic Character
Electron Neutral/Rich
-Excessive (Exocyclic)
Electron-rich C4 position facilitates electrophilic substitution.
Visualization: The Bioisosteric Decision Tree
The following diagram illustrates the logical flow when selecting this moiety during Lead Optimization.
Figure 1: Decision logic for replacing phenyl rings with pyrazole derivatives to improve Ligand Lipophilicity Efficiency (LLE).
Synthetic Architecture: The Suzuki-Miyaura Protocol[4]
The most robust method for installing the 1-methyl-1H-pyrazol-4-yl group is via Palladium-catalyzed cross-coupling. While direct C-H activation is an emerging field, the Suzuki-Miyaura coupling using the pinacol boronate ester remains the industry standard due to its scalability and regiocontrol.
Stability: High bench stability compared to the free boronic acid, which is prone to protodeboronation.
Standard Operating Procedure (SOP)
Note: This protocol is optimized for a 1.0 mmol scale reaction.
Reagents:
Aryl/Heteroaryl Halide (1.0 equiv)
Pyrazolyl Pinacol Boronate (1.2 equiv)
Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for resistance to oxidation.
K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Protocol:
Charging: In a microwave-safe vial or round-bottom flask, add the Aryl Halide (1.0 mmol), Pyrazolyl Boronate (1.2 mmol, 250 mg), and Base (K₂CO₃, 3.0 mmol, 415 mg).
Solvation: Add 1,4-Dioxane (4 mL) and Water (1 mL).
Technical Insight: The water is strictly necessary to solubilize the inorganic base, facilitating the transmetallation step.
Degassing (Crucial): Sparge the mixture with Argon or Nitrogen for 5–10 minutes.
Causality: Failure to degas leads to Pd(0) oxidation and homocoupling of the boronate, reducing yield.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, ~41 mg) quickly and seal the vessel.
Reaction:
Method A (Thermal): Heat to 90°C for 4–16 hours.
Method B (Microwave): Irradiate at 100°C for 30–60 minutes.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH). The pyrazole N2 makes the product more polar than the starting halide.
Synthetic Workflow Diagram
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling of pyrazole boronates.
Medicinal Chemistry Case Studies
Case Study A: Crizotinib (Xalkori®)
Target: ALK / c-MET Kinase
Role of Pyrazole:
In the development of Crizotinib, the 1-methyl-1H-pyrazol-4-yl group was introduced to replace a 2,6-dichlorophenyl ring found in early hits (e.g., PHA-665752).
Mechanism: The pyrazole ring fits into a hydrophobic sub-pocket but, crucially, the 1-methyl group points towards the solvent front, improving solubility.
Binding: The aromatic system participates in
-stacking interactions within the active site, while the reduced lipophilicity improves the ADME profile significantly.
Case Study B: Avapritinib (Ayvakit®)
Target: KIT / PDGFRA
Role of Pyrazole:
Avapritinib utilizes the pyrazole moiety as a core connector.[3] Here, the nitrogen atoms are not just for solubility; they fine-tune the electronic properties of the central scaffold, ensuring the molecule locks the kinase into an inactive conformation.
Strategic SAR: Why Not N-H?
A common question in SAR (Structure-Activity Relationship) studies is whether to leave the pyrazole nitrogen unsubstituted (N-H) or methylate it (N-Me).
The Case for N-Methylation:
Permeability: The N-H pyrazole is a hydrogen bond donor.[3] Too many donors can penalize membrane permeability (Lipinski's Rule of 5). Capping it with a methyl group removes a donor.
Selectivity: An N-H group is "promiscuous"—it can donate a hydrogen bond to off-target proteins or water, potentially reducing binding affinity due to the desolvation penalty.
Metabolism: Free N-H azoles are susceptible to Phase II conjugation (Glucuronidation), leading to rapid clearance. The N-methyl group blocks this pathway.
References
Cui, J. J., et al. (2011).[4] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[5] Journal of Medicinal Chemistry.[4]
Fustero, S., et al. (2011). Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. The Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Binding Affinity Targets for Pyrazole-Substituted Thiazoles
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Privilege of Hybridization
In modern medicinal chemistry, the concept of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is central to multi-targeted drug design. The fusion of pyrazole and thiazole rings creates a hybrid scaffold that exhibits exceptional versatility.[1] This guide dissects the binding affinity targets of pyrazole-substituted thiazoles, focusing on their dual-action potential against receptor tyrosine kinases (RTKs) in oncology and specific enzymatic targets in inflammation and microbial resistance.
By leveraging the hydrogen-bonding capacity of the pyrazole (donor/acceptor) and the lipophilic, aromatic nature of the thiazole (
-stacking interactions), researchers can fine-tune these hybrids to achieve nanomolar potency against EGFR , VEGFR-2 , COX-2 , and DNA Gyrase B .
Molecular Architecture & SAR Logic
The binding affinity of this scaffold is not accidental; it is a result of precise electronic and steric complementarity with ATP-binding pockets and hydrophobic channels.
The Pharmacophore Map
The Pyrazole Core: Acts as a bioisostere for the imidazole ring found in purines (ATP), facilitating hydrogen bonding with the "hinge region" of kinase domains (e.g., Met793 in EGFR).
The Thiazole Linker: Provides a rigid spacer that orients the side chains into the hydrophobic "back pocket" (Gatekeeper residues).
Substituents (The "Warheads"):
Electron-Withdrawing Groups (EWGs): Substituents like 4-F , 4-Cl , or 4-NO
on the phenyl rings enhance lipophilicity and -halogen interactions, often increasing potency against EGFR and DNA Gyrase.
Electron-Donating Groups (EDGs):3,4-dimethoxy patterns mimic the dimethoxyquinazoline pharmacophore (e.g., Erlotinib), improving affinity for the ATP-binding site.
The most validated target for pyrazole-thiazoles is the intracellular tyrosine kinase domain of EGFR. These compounds function as Type I ATP-competitive inhibitors .
Mechanism: The pyrazole nitrogen accepts a hydrogen bond from the backbone amide of the hinge region (Met793), while the thiazole moiety stabilizes the complex via Van der Waals interactions with Val726 and Leu844.
Data Insight: Recent studies indicate that hybrid compounds can surpass the potency of standard-of-care drugs like Erlotinib in specific cell lines.
Angiogenesis inhibition is achieved by targeting VEGFR-2. The structural homology between the ATP pockets of EGFR and VEGFR-2 allows for "dual-inhibition," a desirable trait for preventing tumor metastasis.
Comparative Binding Affinity Data
Table 1: IC
values of select Pyrazole-Thiazole hybrids against key kinase targets.
Compound ID
Structure Feature
EGFR IC (M)
VEGFR-2 IC (M)
Reference Standard
17m
Pyrazole-Thiazole-Oxadiazole
0.012
0.309
Erlotinib (0.42 M)
6g
Thiadiazole-substituted
0.024
N/A
Gefitinib
10b
Ester functionality at C-5
0.040
0.078
Sorafenib
17i
4-F phenyl substitution
0.158
0.128
Erlotinib
Interpretation: Compound 17m demonstrates superior selectivity for EGFR, likely due to specific H-bond anchoring, while 10b represents a balanced dual inhibitor.
Selective inhibition of COX-2 is crucial for anti-inflammatory therapy without the gastric side effects of COX-1 inhibition.
Binding Mode: The pyrazole ring inserts into the COX-2 secondary pocket, while the thiazole aligns with the hydrophobic channel.
Performance: Compounds 5f and 6f (trimethoxy derivatives) have shown IC
values of 1.50 M and 1.15 M respectively, outperforming Celecoxib in selectivity indices.[2]
DNA Gyrase B (Bacterial)
For antimicrobial applications, these hybrids target the ATPase domain of DNA Gyrase B.[3]
Key Interaction: The scaffold mimics the ATP adenine ring, blocking energy transduction required for DNA supercoiling.
Potency: Compound 7b exhibited MIC values of 0.22–0.25
g/mL against MDR pathogens, comparable to Ciprofloxacin.
Visualization: Signaling Pathways & Workflows
Diagram: Dual Kinase Inhibition Pathway
This diagram illustrates how pyrazole-thiazoles interrupt the downstream signaling of both EGFR (proliferation) and VEGFR (angiogenesis).
Caption: Dual inhibition mechanism where the hybrid scaffold blocks ATP binding at both EGFR and VEGFR-2, halting downstream RAS/RAF and PI3K/AKT cascades.
Experimental Validation Framework
To ensure scientific integrity, the following protocols are designed to be self-validating. The synthesis relies on the robust Hantzsch reaction, and the assay includes necessary positive controls.
Protocol A: Hantzsch Synthesis of Pyrazole-Thiazole Hybrids
Catalyst (Optional): Glacial Acetic Acid or Silica-supported Tungstosilicic acid (for green chemistry).
Workflow:
Preparation: Dissolve the thiosemicarbazone in absolute ethanol in a round-bottom flask.
Addition: Add the
-haloketone dropwise at room temperature.
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
Validation Step: Disappearance of the starting haloketone spot indicates reaction progression.
Precipitation: Cool to room temperature. Pour into ice-cold water containing 5% Na
CO (to neutralize HBr byproduct).
Isolation: Filter the precipitate, wash with cold ethanol, and recrystallize from EtOH/DMF.
Protocol B: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify IC
values against EGFR kinase.
Materials:
Recombinant EGFR enzyme (human).
Substrate: Poly(Glu, Tyr) 4:1.
ATP (10
M).
ADP-Glo™ Kinase Assay Kit (Promega).
Steps:
Incubation: Mix compound (serial dilutions in DMSO), EGFR enzyme, and substrate in kinase buffer. Incubate for 10 min at 25°C.
Reaction Start: Add ATP to initiate the kinase reaction. Incubate for 60 min.
Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.
Mechanism:[4][5] This step removes unconsumed ATP, leaving only the ADP produced by the kinase.
Detection: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Incubate for 30 min.
Measurement: Read luminescence.
Validation:Erlotinib must be used as a positive control. If Erlotinib IC
deviates >20% from historical data (approx 0.4 M), the assay is invalid.
Diagram: Hantzsch Synthesis Workflow
Caption: Step-by-step workflow for the Hantzsch thiazole synthesis, including a critical TLC validation loop.
References
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. National Institutes of Health (NIH). Available at: [Link]
Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition. PubMed.[6] Available at: [Link]
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. National Institutes of Health (NIH). Available at: [Link]
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. National Institutes of Health (NIH). Available at: [Link]
In Vitro Antimicrobial Evaluation... as Dual DNA Gyrase and DHFR Inhibitors. ACS Omega. Available at: [Link]
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
Technical Deep Dive: Tautomeric Dynamics of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
Topic: Tautomeric forms of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The heterocycle 2-(1-Meth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Tautomeric forms of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The heterocycle 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol represents a significant scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and metabolic probes. However, its utility is frequently complicated by its rapid tautomeric interconversion. Unlike simple phenols, 5-hydroxythiazoles possess a high propensity to isomerize into their non-aromatic keto forms (thiazolones).
This guide provides a rigorous analysis of the tautomeric landscape of this specific pyrazole-thiazole hybrid. We explore the thermodynamic drivers between the 5-hydroxy (enol) and 5-oxo (keto) forms, the influence of the electron-rich pyrazole substituent, and protocols for spectroscopic differentiation.
Structural Analysis & Electronic Environment
To understand the tautomerism, we must first deconstruct the electronic contributions of the two ring systems.
The Thiazole Core (Acceptor/Scaffold): The 5-position of the thiazole ring is electron-rich, but the presence of the hydroxyl group introduces a push-pull dynamic. The sulfur atom at position 1 and nitrogen at position 3 create a specific dipole that stabilizes certain resonance contributors.
The Pyrazole Substituent (Donor): The 1-methyl-1H-pyrazol-4-yl group attached at C2 is a strong
-electron donor. This donation extends the conjugation length of the molecule.
Impact: The electron density donated by the pyrazole ring stabilizes the C2=N3 bond, which significantly influences whether the proton prefers the oxygen (enol) or the C4 carbon (keto).
The Tautomeric Landscape[1]
The molecule exists primarily in a dynamic equilibrium between two distinct forms.[1] While a third "NH-form" (mesoionic) is theoretically possible, it is energetically disfavored in neutral media due to the disruption of the pyrazole-thiazole conjugation axis.
The Primary Tautomers
Feature
Form A: The Enol (Hydroxy)
Form B: The Keto (4H-Oxo)
IUPAC Name
2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5(4H)-one
Hybridization
C2(), C4(), C5()
C2(), C4() , C5()
Aromaticity
Aromatic (10 -electron system)
Non-Aromatic (Interrupted at C4)
Driving Force
Resonance stabilization energy (Heteroaromaticity)
Strength of C=O bond vs. C=C bond
Solvent Preference
Polar Protic (H-bond acceptors) / Basic media
Polar Aprotic / Non-polar (CDCl)
Detection (NMR)
> 8.0 ppm (OH, broad); C4-H (aromatic singlet)
~ 4.0 ppm (CH, singlet); C=O signal
Mechanistic Pathway
The interconversion proceeds via a [1,3]-proton shift. The proton migrates from the oxygen atom at C5 to the carbon atom at C4.
Figure 1: The [1,3]-proton shift mechanism governing the equilibrium between the aromatic enol and the non-aromatic keto form.
The "Pyrazolic Effect" on Equilibrium
In many simple 2-alkyl-thiazol-5-ols, the keto form (Form B) dominates because the loss of thiazole aromaticity is compensated by the high bond energy of the carbonyl group (
).
However, in 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol , the pyrazole ring acts as an electron pump.
Hypothesis: The extended conjugation from the pyrazole to the thiazole nitrogen stabilizes the enol form slightly more than in simple alkyl derivatives.
Reality: Despite this, in solution (DMSO, Chloroform), the Keto form (4H-one) is typically the major tautomer (>90%). The aromaticity of the thiazole ring is relatively weak compared to benzene or pyridine, making the penalty for breaking it (to form the C=O) energetically affordable.
Experimental Characterization Protocols
To validate which form you have synthesized or isolated, rely on the following self-validating spectral markers.
Nuclear Magnetic Resonance (NMR)
This is the definitive method for distinguishing the forms.
Protocol: Dissolve 5-10 mg of the compound in DMSO-
(favors enol slightly via H-bonding) and a separate sample in CDCl (favors keto).
Diagnostic Signals:
Keto Form (4H-one): Look for a sharp singlet integrating to 2 protons around 3.8 – 4.2 ppm . This corresponds to the
methylene protons at position 4.
Enol Form (5-OH): Look for a singlet integrating to 1 proton in the aromatic region (6.5 – 7.5 ppm ) for the C4-H, and a broad exchangeable singlet (>9.0 ppm ) for the -OH.
Infrared Spectroscopy (IR)
Keto Form: Strong absorption band at 1700–1740 cm
(Carbonyl C=O stretch).
Enol Form: Broad absorption at 3200–3500 cm
(O-H stretch) and absence of the strong carbonyl band (though C=N stretches appear around 1600 cm).
Trapping Experiments
If isolation of a specific tautomer is required for biological assays, chemical "trapping" is necessary.
Dissolution: Dissolve 1.0 eq of 1-Methyl-1H-pyrazole-4-carbothioamide in anhydrous Ethanol (0.5 M concentration).
Addition: Add 1.1 eq of Ethyl chloroacetate dropwise.
Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Workup (Critical for Tautomer Control):
For Keto Form: Evaporate solvent. The residue is often the HCl salt. Neutralize with saturated NaHCO
and extract with DCM. The resulting solid is predominantly the 4H-one.
For Enol Stabilization: Acylation is recommended immediately. Treat the crude reaction mixture with Acetic Anhydride/Pyridine to isolate the 5-acetoxy derivative, which is stable and aromatic.
References
Tautomerism in 5-Hydroxythiazoles:
Source: BenchChem. "4-Methyl-1,3-thiazol-5-ol Tautomeric Equilibrium."
Context: Establishes the general preference for the thiazol-5(4H)-one form in solution.
Application Note: Strategic Synthesis of Thiazol-5-ols via Modified Hantzsch Cyclization
Executive Summary This application note details the protocol for synthesizing thiazol-5-ols (and their stable tautomers, thiazol-5(4H)-ones ) from thioamides . While the classic Hantzsch synthesis typically yields fully...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for synthesizing thiazol-5-ols (and their stable tautomers, thiazol-5(4H)-ones ) from thioamides . While the classic Hantzsch synthesis typically yields fully aromatic thiazoles using
-haloketones, this modified protocol utilizes -haloacyl halides (e.g., chloroacetyl chloride) to introduce the oxygen functionality at the C5 position.
Critical Scientific Context:
Researchers must recognize that "thiazol-5-ol" exists in a tautomeric equilibrium with thiazol-5(4H)-one . In the solid state and most solutions, the keto-form (5-one) predominates. However, the enol-form (5-ol) is the reactive species in O-alkylation, O-acylation, and certain cycloadditions. This protocol focuses on isolating the stable 5-one tautomer, which serves as the functional equivalent of thiazol-5-ol.
Chemical Reaction & Mechanism
The synthesis proceeds via a nucleophilic attack of the thioamide sulfur on the
-carbon of the haloacyl halide, followed by an intramolecular cyclization (N-acylation) driven by base.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway from thioamide to the thiazol-5-one/ol system. The reaction requires careful control of exotherms to favor S-alkylation over N-acylation in the first step.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
Thiobenzamide (or derivative)
Substrate
1.0
Dried in vacuo P₂O₅ before use.
Chloroacetyl Chloride
Electrophile
1.1
Lachrymator. Handle in fume hood. Distill if dark.
Application Notes and Protocols: Reagents for Intramolecular Cyclization of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
Introduction The fusion of pyrazole and thiazole ring systems has garnered significant attention in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties e...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The fusion of pyrazole and thiazole ring systems has garnered significant attention in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by the resulting heterocyclic scaffolds.[1][2] The compound 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol presents a versatile and strategically important starting material for the synthesis of novel polycyclic heteroaromatic compounds. The inherent reactivity of both the pyrazole and thiazole moieties, coupled with the tautomeric nature of the thiazol-5-ol fragment, offers multiple avenues for intramolecular cyclization to construct fused ring systems.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of potential reagents and protocols for the intramolecular cyclization of 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol. We will explore several key synthetic strategies, elucidating the underlying reaction mechanisms and providing step-by-step protocols to facilitate the practical application of these methodologies. The causality behind experimental choices will be discussed to provide a deeper understanding of the synthetic design.
Understanding the Reactivity of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
The key to designing successful cyclization strategies lies in understanding the electronic properties and tautomeric equilibrium of the starting material. The 1-methyl-1H-pyrazole ring is an electron-rich aromatic system, which can influence the reactivity of the attached thiazole ring.
A crucial aspect of the thiazol-5-ol core is its existence in a tautomeric equilibrium between the enol form (thiazol-5-ol) and the keto forms (thiazolin-5-one).[3] The predominant tautomer will be influenced by the solvent and the electronic nature of the substituents. This equilibrium is pivotal as it dictates the nucleophilic character of the thiazole ring, which is central to most intramolecular cyclization reactions.
Strategic Approaches to Intramolecular Cyclization
Several strategic approaches can be envisioned for the intramolecular cyclization of 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol. These strategies primarily involve the introduction of a reactive side chain, followed by an intramolecular reaction to form a new fused ring. The main strategies covered in this guide are:
Pictet-Spengler Reaction: A powerful method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems.
Vilsmeier-Haack Formylation and Subsequent Cyclization: A two-step approach involving the introduction of a formyl group to activate the thiazole ring for cyclization.
Oxidative Cyclization: The use of oxidizing agents to promote intramolecular C-C or C-N bond formation.
Intramolecular Heck Reaction: A palladium-catalyzed cross-coupling reaction to form a new ring.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for constructing fused heterocyclic systems.[4][5][6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. For the target molecule, this would necessitate the prior introduction of an aminoethyl side chain.
Reaction Rationale and Mechanism
The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound. The electron-rich thiazole ring then acts as the nucleophile, attacking the iminium ion to effect ring closure. The success of this reaction is highly dependent on the nucleophilicity of the thiazole ring.
Caption: Pictet-Spengler reaction workflow.
Protocol: Two-Step Pictet-Spengler Cyclization
Step 1: Synthesis of the β-(2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-yl)ethylamine Precursor
This precursor can be synthesized from the starting thiazol-5-ol through a multi-step sequence, for example, by Vilsmeier-Haack formylation to introduce a handle for chain extension.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
Extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Parameter
Condition
Rationale
Acid Catalyst
Trifluoroacetic acid (TFA)
A strong acid is required to promote the formation of the electrophilic iminium ion.[4]
Solvent
Dichloromethane (DCM)
An aprotic solvent is often preferred to avoid side reactions with the iminium ion.
Temperature
0 °C to room temperature
Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion.
Vilsmeier-Haack Formylation and Subsequent Cyclization
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][7][8][9] This reaction can be used to introduce a formyl group onto the thiazole ring, which can then serve as an electrophilic site for a subsequent intramolecular cyclization.
Reaction Rationale and Mechanism
The Vilsmeier reagent is a weak electrophile that reacts preferentially with electron-rich positions of the heterocyclic ring. The resulting aldehyde can then undergo a variety of cyclization reactions, such as a condensation with an adjacent nucleophilic group.
Caption: Vilsmeier-Haack formylation and cyclization workflow.
Protocol: Vilsmeier-Haack Formylation
Materials:
2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
1,2-Dichloroethane (DCE)
Sodium acetate solution
Ice bath
Procedure:
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 equivalents).
Cool the flask to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Dissolve 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol (1 equivalent) in anhydrous DCE.
Add the solution of the thiazole dropwise to the Vilsmeier reagent at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
Cool the reaction mixture and pour it onto crushed ice.
Neutralize with a saturated solution of sodium acetate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the resulting aldehyde by column chromatography.
The subsequent cyclization step will depend on the desired fused ring system and will typically involve reacting the formylated intermediate with a suitable binucleophile.
Oxidative Cyclization
Oxidative cyclization is a powerful strategy for forming C-C and C-heteroatom bonds intramolecularly. Reagents such as iodine, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or hypervalent iodine compounds can be employed to promote these transformations.[10][11]
Reaction Rationale and Mechanism
The mechanism of oxidative cyclization can vary depending on the oxidizing agent and the substrate. In the case of iodine-mediated cyclization, it is proposed that iodine activates a double bond or a C-H bond, facilitating an intramolecular nucleophilic attack. The subsequent elimination of HI leads to the cyclized and aromatized product.
Caption: General mechanism of oxidative cyclization.
Protocol: Iodine-Mediated Oxidative Cyclization
This protocol assumes the presence of a suitable side chain on the thiazole ring that can participate in the cyclization.
1,2-Dichloroethane (DCE) or another suitable solvent
Sodium thiosulfate solution
Procedure:
Dissolve the thiazole substrate (1 equivalent) in DCE in a round-bottom flask.
Add iodine (1.5 - 2 equivalents) to the solution.
Heat the reaction mixture to reflux (around 80-90 °C) for 6-12 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Wash the mixture with a saturated solution of sodium thiosulfate to remove excess iodine.
Extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Parameter
Condition
Rationale
Oxidizing Agent
Iodine (I₂)
A mild and effective oxidizing agent for promoting cyclization.[10]
Solvent
1,2-Dichloroethane (DCE)
A non-polar aprotic solvent that is stable to the reaction conditions.
Temperature
Reflux
Higher temperatures are often required to overcome the activation energy for the cyclization.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl or vinyl halide and an alkene within the same molecule.[12][13] This powerful reaction allows for the construction of various ring sizes under relatively mild conditions. To apply this to the target molecule, a vinyl or allyl group and a halide would need to be installed at appropriate positions.
Reaction Rationale and Mechanism
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the cyclized product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the intramolecular Heck reaction.
Protocol: Intramolecular Heck Reaction
This protocol assumes the synthesis of a precursor such as 2-(1-methyl-1H-pyrazol-4-yl)-4-bromo-5-(allyloxy)thiazole.
Materials:
Halogenated thiazole precursor
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Phosphine ligand (if using Pd(OAc)₂) (e.g., PPh₃, BINAP)
To a Schlenk tube, add the halogenated thiazole precursor (1 equivalent), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and base (e.g., 2 equivalents of triethylamine).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous, degassed solvent via syringe.
Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
After completion, cool the mixture to room temperature.
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
Parameter
Condition
Rationale
Catalyst
Pd(PPh₃)₄ or Pd(OAc)₂/ligand
A palladium(0) source is essential for the catalytic cycle.[12]
Base
Triethylamine or K₂CO₃
The base is required to neutralize the hydrogen halide formed during the reaction.
Solvent
Anhydrous and degassed
To prevent quenching of the catalyst and side reactions.
Conclusion
The intramolecular cyclization of 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol offers a rich landscape for the synthesis of novel fused heterocyclic systems. The choice of the most suitable reagent and protocol will depend on the desired final structure, the availability of starting materials, and the specific reactivity of the substituted thiazole precursor. The methodologies outlined in this guide—Pictet-Spengler reaction, Vilsmeier-Haack formylation and cyclization, oxidative cyclization, and the intramolecular Heck reaction—provide a robust toolkit for researchers in the field of synthetic and medicinal chemistry. Careful consideration of the reaction mechanisms and optimization of the reaction conditions will be key to achieving successful and efficient syntheses.
References
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Wikipedia. (2023). Intramolecular Heck reaction. Retrieved from [Link]
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds, 42(5), 2245-2261. [Link]
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
Taylor & Francis. (2022, February 24). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]
ChemRxiv. (n.d.). A little about Pyrazolo[3,4-d][7][10]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of pyrazolo[4,3‐f][7][8][10]triazolo[5,1‐c][10][12]oxazepine... Retrieved from [Link]
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
Abood, K., et al. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[7][10][12]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry, 10, 998491. [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Organic Reactions. (n.d.). The Intramolecular Heck Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Iodine Promoted One‐Pot Synthesis of 2‐Aryl Benzoxazoles from Amidoximes via Oxidative Cyclization and Ring Contraction. Retrieved from [Link]
ChemRxiv. (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][10][12]Diazepine-2-Carboxylates. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
Arkivoc. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
Huang, T.-Y., et al. (2020). Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused[7][10][12] Thiadiazoles/Selenadiazoles. The Journal of Organic Chemistry, 85(8), 5570–5579. [Link]
RSC Publishing. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2018). Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. Molecules, 23(9), 2320. [Link]
Arkivoc. (n.d.). Oxidative cyclizations of oximes using hypervalent iodine reagents. Retrieved from [Link]
ResearchGate. (n.d.). The Intramolecular Heck Reaction. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 17: Thiazoles. Retrieved from [Link]
ResearchGate. (n.d.). Ab initio study of the tautomerism of 2,5-substituted diazoles. Retrieved from [Link]
Al-Zoubi, W., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters. [Link]
ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. Retrieved from [Link]
Application Note: Determination of Thermodynamic Solubility for 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol in Dimethyl Sulfoxide (DMSO) and Methanol
Introduction: The Critical Role of Solubility in Drug Discovery The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a compound's entire development trajectory.[1][2] Poor solubility can impede absorption, limit bioavailability, create difficulties in formulation, and ultimately lead to the failure of an otherwise potent compound.[2][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[4][5] Therefore, the accurate determination of a compound's solubility in various solvents is a critical early-stage activity in drug discovery and development.[6]
This application note provides a detailed, field-proven protocol for determining the thermodynamic (equilibrium) solubility of the novel compound 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol in two common and important laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.
DMSO is a powerful, polar aprotic solvent prized for its ability to dissolve a wide array of compounds, making it the standard for creating high-concentration stock solutions for high-throughput screening and in vitro assays.[7]
Methanol is a polar protic solvent frequently used in analytical chemistry and as a co-solvent in formulations. Understanding solubility in both provides a more complete physicochemical profile of the NCE.
The protocol described herein is based on the universally recognized shake-flask method , which is considered the gold standard for measuring equilibrium solubility due to its reliability and directness.[8][9] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved, providing a definitive solubility value.[3][8]
Principle of the Shake-Flask Method
The thermodynamic solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, under equilibrium conditions. The shake-flask method achieves this by creating a slurry—a mixture of the solvent and an excess amount of the solid compound. This slurry is then agitated for an extended period, allowing the system to reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[8][10] After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the compound in the clear, saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][9]
Materials and Equipment
Reagents and Consumables
Item
Specifications
Test Compound
2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, solid (crystalline or powder)
Dimethyl Sulfoxide (DMSO)
Anhydrous, ≥99.9% purity, HPLC grade
Methanol (MeOH)
Anhydrous, ≥99.9% purity, HPLC grade
Acetonitrile (ACN)
HPLC grade, for mobile phase
Deionized Water
18.2 MΩ·cm, for mobile phase
Formic Acid
≥98%, LC-MS grade, for mobile phase additive
Glass Vials
2 mL or 4 mL, with PTFE-lined screw caps
Syringe Filters
0.22 µm, PTFE or other chemically resistant membrane
Syringes
1 mL or 2 mL, Luer-lock
HPLC Vials
2 mL, with septa caps
Volumetric Flasks
Calibrated, Class A
Pipette Tips
Sterile, compatible with micropipettes
Equipment
Item
Specifications
Analytical Balance
Readable to at least 0.01 mg
Micropipettes
Calibrated, various volumes (e.g., P20, P200, P1000)
Vortex Mixer
Standard laboratory vortexer
Orbital Shaker/Incubator
Capable of maintaining constant temperature (e.g., 25°C)
Centrifuge
Microcentrifuge or clinical centrifuge capable of >10,000 x g
HPLC System
With UV/Vis or Diode Array Detector (DAD)
HPLC Column
C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm)
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the thermodynamic solubility determination using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocols
Protocol 1: Preparation of Calibration Standards
Causality: A precise calibration curve is the foundation of accurate quantification. This series of known concentrations allows the instrument response (e.g., peak area from HPLC) to be reliably converted into the unknown concentration of the saturated solution.
Prepare Primary Stock: Accurately weigh approximately 5 mg of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of Methanol:Water. This creates a ~0.5 mg/mL primary stock solution.
Generate Standards: Perform serial dilutions from the primary stock solution using the same 50:50 MeOH:Water diluent to create a series of at least five calibration standards. A suggested range might be 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 1 µg/mL.
Analyze Standards: Inject each standard onto the HPLC system (see section 5.3 for conditions) and record the peak area.
Construct Curve: Plot the peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is required for a valid calibration.
Protocol 2: Solubility Determination via Shake-Flask Method
Causality: Using an excess of the solid compound is crucial to ensure that the solution becomes saturated and remains so during equilibration.[8] The extended incubation period (24-48 hours) is necessary to allow the system to overcome kinetic barriers and reach true thermodynamic equilibrium.[10][11] Temperature control is vital as solubility is temperature-dependent.
Sample Preparation: Into a 2 mL glass vial, add an excess amount of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol (e.g., 5-10 mg). The key is to ensure solid material remains visible after the equilibration period.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (either anhydrous DMSO or anhydrous Methanol) to the vial.
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes to create a uniform suspension (slurry).
Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 RPM). Allow the slurry to equilibrate for at least 24 hours.[10]
Trustworthiness Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, and 48h). If the calculated solubility is consistent across the later time points, equilibrium has been achieved.[8]
Phase Separation: After equilibration, remove the vial from the shaker. Separate the saturated solution from the undissolved solid using one of the following methods:
Centrifugation: Centrifuge the vial at >10,000 x g for 10 minutes to pellet the solid.[12]
Filtration: Directly filter the slurry using a syringe fitted with a 0.22 µm chemically resistant filter.
Sample Dilution: Carefully transfer a small, known aliquot (e.g., 10 µL) of the clear supernatant into a pre-filled volumetric flask (e.g., 10 mL) with the 50:50 MeOH:Water diluent. This large dilution factor is necessary to bring the concentration into the range of the calibration curve and to prevent precipitation upon mixing with the aqueous mobile phase. Record the dilution factor (e.g., 1000x).
Analysis: Analyze the diluted sample via HPLC-UV as described below.
Protocol 3: HPLC-UV Quantification
Causality: Reverse-phase HPLC with UV detection is a specific and robust method for quantifying small molecules.[3] The acidic mobile phase helps to ensure sharp peak shapes for ionizable compounds.
HPLC Conditions:
Column: C18 reverse-phase, 4.6 x 100 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 4 minutes.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection: UV at a wavelength of maximum absorbance for the compound (determined via a preliminary UV scan).
Analysis Sequence: Run the calibration standards first, followed by the diluted samples from the solubility experiment.
Data Processing: Integrate the peak area corresponding to 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol in the sample chromatograms.
Data Analysis and Results
Calculate Concentration: Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of the diluted sample (C_diluted) from its measured peak area (y).
C_diluted = (Peak Area - c) / m
Calculate Solubility: Account for the dilution factor to determine the final solubility in the original solvent.
*Assuming a hypothetical Molecular Weight (MW) of 221.26 g/mol for 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol.
Conclusion
This application note provides a robust and reliable methodology for determining the thermodynamic solubility of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol in DMSO and methanol. By adhering to the principles of the shake-flask method and employing precise HPLC-UV quantification, researchers can obtain high-quality, reproducible data. This information is invaluable for guiding downstream applications, including the preparation of stock solutions for biological screening, aiding in formulation development, and contributing to a comprehensive understanding of the compound's potential as a drug candidate.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed Central, 2012:2012:195727. [Link]
Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Politehnica University of Timisoara. [Link]
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
Solubility of Things. (n.d.). Quantitative Analysis Techniques. [Link]
Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
Lorenz, C., & Tiffert, Y. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]
Various Authors. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
Jain, A., et al. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Drug Formulation and Research. [Link]
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
Various Authors. (2015). How to check the Drug solubility DMSO solvent..? ResearchGate. [Link]
Abraham, M. H. (1993). Studies on solubility and solubility related processes. UCL Discovery. [Link]
Anonymous. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Course Hero. [Link]
Grimaldi, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
Application Note: Strategic Functionalization of the 5-Hydroxy Group on Thiazoles
Executive Summary The 5-hydroxythiazole scaffold represents a deceptive structural challenge in heterocyclic chemistry. Unlike its stable phenolic counterparts, the "5-hydroxy" thiazole rarely exists as a discrete enol i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-hydroxythiazole scaffold represents a deceptive structural challenge in heterocyclic chemistry. Unlike its stable phenolic counterparts, the "5-hydroxy" thiazole rarely exists as a discrete enol in neutral conditions. Instead, it predominantly adopts the thiazol-5(4H)-one keto-tautomer or exists as a mesoionic zwitterion depending on the substitution pattern.
For drug development professionals, this instability presents both a hurdle and an opportunity.[1] The 5-position is a critical vector for structure-activity relationship (SAR) exploration, yet standard phenolic functionalization protocols often fail or yield N-alkylated byproducts.
This guide details two high-fidelity strategies to functionalize this position:
Regioselective O-Alkylation: Trapping the transient enol using hard electrophiles and silver promotion.
The Triflate Gateway: Activating the keto-tautomer as a triflate to enable Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), transforming the C-O bond into a C-C bond.
The Tautomeric Challenge: Defining the Substrate
Before attempting functionalization, one must understand the substrate's behavior.[1] The 5-hydroxythiazole (A) exists in a rapid equilibrium with the thiazol-5(4H)-one (B). In many cases, particularly with 2,4-disubstitution, the equilibrium heavily favors the ketone (B).[1]
This ambident nucleophilicity means that standard alkylation conditions (e.g.,
, MeI) often attack the nitrogen (soft center) rather than the oxygen (hard center), destroying the aromaticity of the thiazole ring.[1]
Figure 1: Tautomeric Equilibrium and Reactivity Nodes[1]
Caption: The equilibrium favors the keto form (B).[1] Successful 5-O-functionalization requires conditions that trap the transient enol (A).
Strategy A: Regioselective O-Alkylation
To secure the ether linkage at the 5-position, one must suppress N-alkylation. This is governed by the HSAB (Hard and Soft Acids and Bases) principle. The oxygen atom is the "harder" nucleophile compared to the ring nitrogen.
Mechanism & Causality[1]
Silver Promotion: The use of Silver(I) salts (e.g.,
or ) is the gold standard.[1] Silver coordinates to the softer nitrogen and sulfur atoms, sterically blocking the N-site and electronically favoring the attack of the oxygen on the electrophile.
Electrophile Choice: "Hard" alkylating agents like alkyl triflates or sulfates favor O-alkylation over alkyl halides.[2]
Protocol 1: Silver-Promoted O-Alkylation
Objective: Synthesis of 5-alkoxythiazoles from thiazol-5(4H)-ones.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the thiazolone substrate in anhydrous Toluene under an Argon atmosphere.
Activation: Add
in one portion. The reaction mixture must be protected from light (wrap flask in aluminum foil) due to the photosensitivity of silver salts.
Alkylation: Add the alkyl iodide dropwise via syringe.
Reaction: Stir the heterogeneous mixture at room temperature for 12–24 hours. Monitor by TLC (Visualize with UV; thiazolones are often fluorescent).[1]
Checkpoint: If conversion is slow, heat to 60°C.
Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).[1]
Expected Outcome: >80% yield of the O-alkylated product. N-alkylated byproducts typically elute significantly later due to higher polarity.
Strategy B: The Triflate Gateway (Cross-Coupling)[1]
For medicinal chemistry, an ether linkage is not always desired.[1] Often, a carbon-carbon bond (aryl or heteroaryl) is required at the 5-position. Since 5-bromothiazoles can be difficult to synthesize regioselectively, the 5-trifloxythiazole (thiazol-5-yl triflate) is the superior intermediate.
This strategy converts the "hydroxy" group into a pseudohalogen (-OTf), enabling the powerful suite of Palladium-catalyzed couplings.
Figure 2: The Triflate Cross-Coupling Workflow
Caption: Conversion of the keto-form to the reactive triflate allows access to biaryl scaffolds via Pd-catalysis.
Protocol 2: Synthesis and Coupling of Thiazol-5-yl Triflates
Safety Note: Triflic anhydride (
) is corrosive and moisture-sensitive. Handle under inert gas.
Part A: Triflate Synthesis
Dissolution: Dissolve the thiazolone (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen.
Base Addition: Add dry Pyridine (2.0 equiv) and cool the solution to 0°C in an ice bath.
Triflation: Add Triflic Anhydride (
, 1.2 equiv) dropwise over 10 minutes. The solution will likely turn dark.
Quench: After 1 hour at 0°C, quench with cold saturated
.
Isolation: Rapidly extract with DCM, dry over
, and concentrate at low temperature (<30°C).
Critical: Thiazolyl triflates are thermally unstable. Do not store. Proceed immediately to Part B.
Part B: Suzuki-Miyaura Coupling
Setup: In a microwave vial or pressure tube, dissolve the crude triflate (1.0 equiv) in 1,4-Dioxane (0.1 M).
Partners: Add the Aryl Boronic Acid (1.5 equiv) and
(2.0 M aqueous solution, 3.0 equiv).
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen.
Catalyst: Add
(5 mol%). Seal the vessel.
Reaction: Heat to 80–90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).
Purification: Standard aqueous workup followed by silica chromatography.
Comparative Data: Reactivity Profiles
The following table summarizes the reactivity of the 5-hydroxy/keto species against common electrophiles.
Electrophile Class
Reagent Example
Major Product
Mechanism/Notes
Soft Alkyl Halide
Methyl Iodide (MeI)
N-Alkyl (Thiazolium salt)
Kinetic control at the softer Nitrogen center.
Hard Alkylator
Methyl Triflate (MeOTf)
O-Alkyl (5-Methoxythiazole)
Hard-Hard interaction favors Oxygen.
Acyl Halide
Acetyl Chloride
O-Acyl (5-Acetoxythiazole)
O-acylation is generally favored over N-acylation for thiazolones.
Sulfonyl Anhydride
Triflic Anhydride ()
O-Sulfonyl (Thiazolyl Triflate)
Irreversible trapping of the enol form; enables cross-coupling.
References
Tautomeric Equilibrium of Thiazoles
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (General reference for thiazolone/hydroxythiazole tautomerism).
Context: Establishes the dominance of the keto-form in the equilibrium.
Regioselective Alkylation Strategies
Source: Comins, D. L., & Jianhua, G. (1994).[1] Regioselective substitution of 1-acyl-2,3-dihydro-4-pyridones. Journal of Organic Chemistry.
Context: While focused on pyridones, this establishes the foundational "Silver Salt" rule for O-alkylation of heterocyclic ambident nucleophiles.
Palladium-Catalyzed Cross-Coupling of Heterocyclic Triflates
Source: Ohe, T., Miyaura, N., & Suzuki, A. (1993).[1] Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates.[3] The Journal of Organic Chemistry, 58(8), 2201-2208.[1]
Context: The seminal work defining the reactivity of triflates (including heterocyclic ones) in Suzuki couplings.
Source: Bach, T., & Hecht, S. (2002).[1] 2,4-Disubstituted Thiazol-5-yl Triflates as Intermediates for the Synthesis of 2,4,5-Trisubstituted Thiazoles. Organic Letters.
Context: Specific application of the "Triflate Gateway" str
Application Notes & Protocols for the Safe Storage and Handling of Pyrazole-Thiazole Derivatives
Introduction: The Chemical and Biological Significance of Pyrazole-Thiazole Scaffolds Pyrazole and thiazole derivatives represent two exceptional classes of five-membered heterocyclic compounds that are cornerstone scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chemical and Biological Significance of Pyrazole-Thiazole Scaffolds
Pyrazole and thiazole derivatives represent two exceptional classes of five-membered heterocyclic compounds that are cornerstone scaffolds in medicinal chemistry and materials science.[1][2] Their unique chemical and physical properties, conferred by the nitrogen, and in the case of thiazole, sulfur heteroatoms, allow for a diverse range of biological activities. Molecules incorporating these rings are found in numerous pharmaceuticals, including anti-inflammatory agents like Celecoxib (a pyrazole) and non-steroidal anti-inflammatory drugs (a thiazole derivative), as well as antiviral, antimicrobial, and anticancer agents.[3][4][5] The hybridization of pyrazole and thiazole moieties into single molecules is an innovative drug discovery strategy aimed at creating novel compounds with enhanced therapeutic potential.[4]
Given their reactivity and value, the integrity of these compounds from synthesis to experimental use is paramount. Improper storage or handling can lead to degradation, compromising experimental results, wasting valuable materials, and posing significant safety risks. This guide provides researchers, scientists, and drug development professionals with a detailed framework for the appropriate storage and handling of pyrazole-thiazole derivatives, grounding practical protocols in the fundamental principles of their chemical reactivity.
Foundational Principles: Understanding the Stability and Reactivity of Pyrazole-Thiazole Derivatives
A thorough understanding of the inherent chemical properties of the pyrazole and thiazole rings is essential for predicting their stability and designing appropriate handling procedures.
The Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement dictates its reactivity.[6]
Electronic Nature: The presence of two electronegative nitrogen atoms reduces electron density at the C3 and C5 positions, making the C4 position the primary site for electrophilic substitution.[7]
Acidity and Basicity: The N1 nitrogen is pyrrole-like and can be deprotonated by a base, forming a pyrazole anion that is highly reactive toward electrophiles.[6][7] The N2 nitrogen is pyridine-like and is the site of protonation in acidic conditions.
Stability: The pyrazole ring itself is generally stable and resistant to oxidation and reduction, though strong bases can induce ring opening.[7] However, the stability of any given derivative is highly dependent on its substituents.
The Thiazole Ring
The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This structure is a component of vitamin B1 and many bioactive molecules.[8]
Aromaticity and Reactivity: Thiazoles are aromatic, with a greater degree of pi-electron delocalization than corresponding oxazoles, contributing to their relative stability.[8][9] The C2 proton is the most acidic and can be removed by strong bases.[10]
Common Degradation Pathways:
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, especially when stored in solvents like dimethyl sulfoxide (DMSO), which can act as an oxidizing agent. This can lead to the formation of thiazole S-oxides or S-dioxides, altering the compound's biological activity.[11][12]
Photodegradation: Many thiazole-containing compounds are sensitive to light.[13] Exposure to UV or even visible light can induce reactions, such as a [4+2] cycloaddition with singlet oxygen, leading to ring cleavage and the formation of degradation products.[14][15] This process is highly dependent on the substituents attached to the ring.[14]
Hydrolysis: Under strong acidic or basic conditions, the thiazole ring or its substituents (like esters or amides) can undergo hydrolysis, potentially leading to ring opening.[12]
Application Notes for Long-Term Storage
The primary goal of storage is to maintain the chemical integrity of the derivative by minimizing exposure to conditions that promote degradation.
General Storage Conditions
For most solid pyrazole-thiazole derivatives, the standard storage recommendation is in a cool, dry, dark, and well-ventilated area .[16][17][18] Containers should always be tightly sealed to prevent the ingress of moisture and air.[19]
Temperature Control
The appropriate storage temperature is critical for long-term stability, especially for solutions.
Room Temperature (20-25°C): Suitable for short-term storage of chemically robust, non-hygroscopic solid compounds.
Refrigerated (2-8°C): Recommended for mid-term storage of most solid derivatives and short-term storage of stock solutions to slow the rate of potential decomposition.
Frozen (-20°C or -80°C): The gold standard for long-term storage of all stock solutions.[11] Lowering the temperature significantly reduces the kinetics of all degradation pathways, including oxidation and hydrolysis. For solutions, it is advisable to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Atmosphere and Moisture Control
Inert Atmosphere: For compounds known to be sensitive to air (oxidation) or moisture (hygroscopic), storage under an inert atmosphere (e.g., argon or dry nitrogen) is mandatory.[19] This can be achieved by storing the compound in a desiccator flushed with inert gas or within a glove box.
Hygroscopicity: Pyrazole itself is known to be hygroscopic.[19] Derivatives may share this property. If a compound is hygroscopic, it should be stored in a desiccator containing a suitable drying agent (e.g., Drierite™ or silica gel).
Light Protection
Given the susceptibility of thiazole rings to photodegradation, light protection is a critical consideration.[14]
Primary Containers: Store light-sensitive compounds in amber glass vials or bottles.[13][20]
Secondary Containment: For added protection, vials can be wrapped in aluminum foil or stored in light-blocking secondary containers or boxes.[15] Manufacturing and handling areas for these compounds should utilize lighting with wavelengths above 500 nm (e.g., yellow or amber lights) to minimize exposure to degradative UV and blue light.[15]
Table 1: Summary of Recommended Storage Conditions
Compound State
Temperature
Atmosphere
Container
Key Considerations & Rationale
Solid (Stable)
Room Temp (Short-term) 2-8°C (Long-term)
Ambient Air
Tightly sealed, opaque or amber glass bottle.
To prevent contamination and casual moisture ingress.
Solid (Hygroscopic)
2-8°C
Dry (Desiccator) or Inert Gas (N₂/Ar)
Tightly sealed under inert gas or in a desiccator.
To prevent water absorption which can catalyze hydrolysis or alter compound weight.[19]
Solid (Air-Sensitive)
2-8°C or -20°C
Inert Gas (N₂/Ar)
Tightly sealed under inert gas (e.g., Sure/Seal™ bottle).
To prevent oxidative degradation.
Solid (Light-Sensitive)
2-8°C or -20°C
Ambient or Inert
Amber vial/bottle, may be wrapped in foil.
To prevent photodegradation, which can cleave the heterocyclic ring.[14][15]
Solution (Stock)
-20°C or -80°C
Headspace flushed with N₂/Ar
Tightly sealed amber vial with solvent-resistant cap.
To minimize all forms of chemical degradation for maximum shelf-life.[11] Aliquot to avoid freeze-thaw cycles.
Application Notes for Safe Handling
Safe handling practices protect both the researcher and the chemical's integrity. Always consult the specific Safety Data Sheet (SDS) for any new compound before beginning work.[21]
Engineering Controls
All handling of pyrazole-thiazole derivatives, especially volatile liquids or fine powders, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[17][22] Facilities should be equipped with readily accessible eyewash stations and safety showers.[17]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[23]
Table 2: Personal Protective Equipment (PPE) Checklist
Protective Equipment
Specification
Rationale
Eye & Face Protection
Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield may be required for splash hazards.[19][22]
Protects eyes from splashes, dust, and vapors which can cause serious irritation or damage.[18]
Hand Protection
Compatible, chemical-resistant gloves (e.g., nitrile). Check breakthrough times for the specific solvents being used.[16]
Prevents direct skin contact. Pyrazole can be toxic upon skin contact.[18] Contaminated gloves should be removed and replaced immediately.[24]
Skin & Body Protection
Lab coat (preferably flame-resistant), long pants, and closed-toe shoes. A PVC apron may be necessary for large-scale work.[24]
Protects skin from accidental spills and contamination.[25]
Respiratory Protection
Generally not required with adequate fume hood ventilation. If dusts or aerosols are generated outside a hood, a NIOSH/MSHA-approved respirator is necessary.[16][22]
Prevents inhalation of harmful dusts or vapors.[17]
Detailed Experimental Protocols
These protocols provide step-by-step guidance for common laboratory procedures.
Protocol 1: Receipt and Initial Storage of a New Derivative
Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage.
Don PPE: Before opening, put on all required PPE (lab coat, gloves, safety glasses).
Work in Fume Hood: Move the package into a chemical fume hood before opening the secondary and primary containers.
Verify Compound: Check the label against the order information and the SDS.
Assess Properties: Note the physical state (solid, liquid), color, and any storage information on the label (e.g., "Store at -20°C," "Light-Sensitive").
Initial Storage: Tightly reseal the container. If the compound is light-sensitive, wrap the vial in aluminum foil. Place the compound in the appropriate storage location (e.g., freezer, refrigerator, desiccator) as determined from the SDS and Table 1.
Log Entry: Record the compound's name, CAS number, date of receipt, and storage location in the lab inventory.
Protocol 2: Preparation of a Stock Solution in DMSO
Equilibrate to Room Temp: Remove the compound vial from its storage location (e.g., freezer) and place it in a desiccator to allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Perform Calculations: Calculate the mass of the solid required to achieve the desired stock solution concentration.
Weighing: In a fume hood, weigh the desired amount of the solid into a tared, appropriate-sized amber glass vial. Minimize dust generation during transfer.[17]
Solvent Addition: Add the required volume of anhydrous-grade DMSO to the vial. Using anhydrous solvent is critical to minimize potential water-mediated hydrolysis.[11]
Dissolution: Tightly cap the vial and mix thoroughly using a vortex mixer. If necessary, use a sonication bath to aid dissolution. Visually inspect to ensure no solid particles remain.
Inert Gas Purge: Briefly open the vial and gently flush the headspace with a stream of dry nitrogen or argon to displace oxygen, then quickly and tightly reseal. This is especially important for thiazole derivatives to mitigate S-oxidation by residual oxygen or DMSO itself.[11]
Labeling: Clearly label the vial with the compound name/ID, concentration, solvent, preparation date, and your initials.
Storage: Store the stock solution at -20°C or -80°C.[11] For long-term use, it is best practice to create smaller, single-use aliquots.
Diagram 1: Decision Workflow for Compound Storage
This diagram outlines the logical steps for determining the correct storage conditions for a newly received pyrazole-thiazole derivative.
Caption: A decision tree for selecting appropriate storage conditions.
Protocol 3: Transfer of Air-Sensitive Solutions via Syringe
This protocol is for transferring solutions that must not be exposed to the atmosphere. It requires a Schlenk line or a dual-bank vacuum/inert gas manifold.[26]
Prepare Glassware: Ensure all glassware, syringes, and needles are oven-dried overnight and cooled under a stream of dry inert gas (N₂ or Ar).[27][28]
Prepare Reagent Bottle: The source bottle (e.g., a Sure/Seal™ bottle) containing the air-sensitive solution should have a septum.[27]
Assemble Syringe: Assemble the dry syringe and flush it thoroughly with inert gas at least 10 times to remove residual air and moisture.[28] To do this, draw inert gas from a balloon or manifold line into the syringe and expel it into the fume hood.
Pressurize Source: Puncture the septum of the source bottle with a needle connected to the inert gas line (regulated to a low pressure of ~1-2 psi) to create a slight positive pressure. An exit needle leading to a bubbler is required to vent the system safely.
Withdraw Solution: Puncture the septum with the dry, inert-gas-flushed syringe needle. Insert the needle tip below the surface of the liquid. The positive pressure in the bottle will slowly and gently fill the syringe to the desired volume. Do not pull back on the plunger , as this can create a vacuum and cause leaks.[26]
Remove Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles back into the source bottle's headspace.
Transfer: Withdraw the syringe from the source bottle and swiftly insert it through the septum of the receiving flask (which is also under a positive pressure of inert gas).
Dispense: Slowly dispense the liquid into the receiving flask.
Clean Up: Immediately and carefully clean the syringe and needle by flushing them multiple times with a suitable dry, inert solvent to remove any residual reactive material.[26]
Diagram 2: Workflow for Air-Sensitive Syringe Transfer
This diagram illustrates the key steps for safely transferring an air-sensitive solution.
Caption: Key steps for transferring air-sensitive solutions.
Wearing appropriate PPE, absorb liquid spills with an inert material like vermiculite, sand, or earth.[22] For solid spills, carefully sweep up the material, avoiding dust generation.[17]
Place the absorbed/swept material into a suitable, labeled container for hazardous waste disposal.[29]
Contact your institution's Environmental Health & Safety (EH&S) department or emergency responders immediately. Provide them with the location and the name of the spilled chemical.[24]
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
PubMed. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions. Retrieved from [Link]
PMC. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved from [Link]
Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles. Retrieved from [Link]
PMC. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]
PMC. (n.d.). Light-Sensitive Injectable Prescription Drugs. Retrieved from [Link]
Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]
ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? Retrieved from [Link]
ResearchGate. (n.d.). A perspective on environmentally benign protocols of thiazole synthesis. Retrieved from [Link]
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]
MDPI. (2022). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]
ResearchGate. (2004). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Retrieved from [Link]
IJSDR. (n.d.). Heterocyclic compounds for the sustainability, and existence of human life. Retrieved from [Link]
Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]
Controlling keto-enol tautomerism in thiazol-5-ol experiments
Ticket ID: T-5OL-TAUT-001 Topic: Controlling Keto-Enol Tautomerism in Thiazol-5-ol Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Consultation Executive Summary You are like...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: T-5OL-TAUT-001
Topic: Controlling Keto-Enol Tautomerism in Thiazol-5-ol Scaffolds
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Open for Consultation
Executive Summary
You are likely encountering inconsistent reactivity or spectral data because thiazol-5-ols do not behave like simple phenols . They exist in a dynamic equilibrium with their non-aromatic keto tautomer, thiazol-5(4H)-one .
In drug discovery (particularly for glitazone-like or antimicrobial scaffolds), the specific tautomer dictates:
Nucleophilicity: The O-nucleophile (enol) vs. the N-nucleophile (keto/lactam).
Solubility: The lipophilic hydroxy-thiazole vs. the polar thiazolone.
Binding Affinity: Aromatic pi-stacking (enol) vs. H-bond accepting (keto).
This guide provides the protocols to diagnose, shift, and lock the desired tautomer.
Module 1: Diagnostic & Characterization
"Is my compound the Enol or the Keto form?"
The most common error is misinterpreting NMR signals due to solvent-induced tautomerization. You cannot assume the solid-state structure (XRD) matches the solution-state structure.
Troubleshooting Protocol: NMR Validation
Use the following chemical shift markers to determine the dominant species in your solution.
Feature
Enol Form (Hydroxythiazole)
Keto Form (Thiazol-5-one)
Notes
C NMR (C-5)
150 – 160 ppm
190 – 205 ppm
Definitive. The carbonyl carbon is distinctively downfield.
H NMR (OH/NH)
Broad singlet, variable (9-12 ppm)
Sharp singlet (if NH), or CH coupling
OH signal disappears with DO shake faster than amide NH.
H NMR (C-4)
Aromatic CH (singlet)
CH (often a doublet or AB system)
Loss of aromaticity at C-4 is the clearest proton marker.[1]
IR Spectroscopy
Broad -OH stretch ( cm)
Sharp C=O stretch ( cm)
Keto form shows a "lactam-like" carbonyl stretch.
Critical Insight (Solvent Effect):
Non-Polar Solvents (e.g., CDCl
): Often favor the Enol form to preserve aromaticity and minimize dipole repulsion [1].
Polar Aprotic Solvents (e.g., DMSO-
): Often favor the Keto form. DMSO stabilizes the polar C=O bond and the zwitterionic resonance contributors [2].
Workflow: Tautomer Identification Decision Tree
Figure 1: Decision tree for assigning thiazol-5-ol tautomers using NMR solvent switching.
Module 2: Synthetic Control (Regioselective Alkylation)
"Why am I getting N-alkylation when I want O-alkylation?"
The thiazol-5-ol anion is an ambident nucleophile . It can react at the Oxygen (hard nucleophile) or the Nitrogen (soft nucleophile).
The Mechanism: HSAB Theory Application
Kinetic Control (N-Alkylation): The nitrogen lone pair is often more accessible and softer. Reaction with soft electrophiles (e.g., alkyl iodides) in polar solvents favors N-alkylation, yielding the thiazolone core.
Thermodynamic/Hard Control (O-Alkylation): To force O-alkylation (restoring aromaticity), you must suppress the nitrogen's nucleophilicity or use "hard" conditions.
Protocol: Steering the Reaction
Desired Product
Alkoxythiazole (O-Alkylated)
N-Alkylthiazolone (N-Alkylated)
Reagent Strategy
Silver Salts (AgCO or AgO)
Alkali Bases (NaH, KCO)
Solvent
Non-polar / Non-coordinating (Benzene, Toluene)
Polar Aprotic (DMF, DMSO)
Electrophile
Alkyl Halides (R-X)
Alkyl Halides (R-X)
Mechanism
Ag coordinates to the "soft" Nitrogen, blocking it and forcing the electrophile to attack the Oxygen [3].
The free anion is formed; the Nitrogen is the better nucleophile (kinetic) and leads to the stable lactam-like product.
Workflow: Regioselectivity Pathway
Figure 2: Synthetic pathways for directing alkylation towards N- or O- sites.
Module 3: Stability & Storage
"My compound turns black/decomposes overnight."
Thiazol-5-ols are electron-rich heteroaromatics (in the enol form) and are highly susceptible to oxidative dimerization.
FAQ: Why is it unstable?
The 5-hydroxy group makes the ring hyper-nucleophilic at the C-4 position. In the presence of air, it oxidizes to form radical species that dimerize, often creating colored impurities (red/black tars).
Storage Protocol:
Acidification: Store as the HCl salt if possible. Protonating the nitrogen reduces the ring's electron density and prevents oxidation.
Acylation: If the free hydroxy group is not required immediately, protect it as an acetate ester (Ac
O/Pyridine). This locks the molecule in the O-acyl enol form , which is stable and aromatic.
Inert Atmosphere: Always handle the free base under Argon/Nitrogen.
References
Solvent Effects on Tautomerism: Holota, S. M., et al. "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative."[2] National Institutes of Health (PMC). Available at: [Link]
NMR Characterization: "The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation." Danylo Halytsky Lviv National Medical University. Available at: [Link]
Regioselectivity (N vs O Alkylation): Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols."[3] Semantic Scholar. Available at: [Link]
Thiazole Derivative Synthesis: "Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture." MDPI. Available at: [Link]
Troubleshooting cyclization failures in pyrazole-thiazole synthesis
Topic: Troubleshooting Cyclization Failures in Pyrazole-Thiazole Synthesis Introduction Welcome to the Technical Support Center. You are likely here because your synthesis of a pyrazole-thiazole hybrid —a privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Cyclization Failures in Pyrazole-Thiazole Synthesis
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis of a pyrazole-thiazole hybrid —a privileged scaffold in kinase inhibition and antimicrobial research—has failed.
The coupling of a pyrazole-carbothioamide with an
-haloketone (the Hantzsch Thiazole Synthesis) is deceptively simple on paper. In practice, the electronic push-pull of the pyrazole ring often disrupts the nucleophilicity of the thioamide, leading to stalled intermediates, regioisomeric mixtures, or oxidative decomposition.
This guide moves beyond standard textbook procedures to address the specific physicochemical pitfalls of this hybrid system.
Module 1: The "Stalled Intermediate" Trap
Symptom: LC-MS shows a mass corresponding to
or . The product is isolated as a hygroscopic solid or gum that degrades upon standing.
Root Cause Analysis
The Hantzsch reaction proceeds in two distinct steps:[1]
S-Alkylation: The sulfur atom attacks the
-haloketone (SN2).
Cyclodehydration: The nitrogen attacks the carbonyl, followed by the elimination of water to aromatize the thiazole ring.
The Failure: The pyrazole ring is electron-withdrawing (especially if substituted with
or ). This reduces the nucleophilicity of the thioamide nitrogen, causing the reaction to stall at the 4-hydroxy-thiazoline intermediate. The ring closes, but it cannot dehydrate to form the aromatic thiazole.
Troubleshooting Protocol
If your reaction is stuck at the hydrated intermediate:
Acidic Dehydration (The "Force" Method):
Reagent: Trifluoroacetic Anhydride (TFAA) and Pyridine.[2]
Mechanism:[2][3][4][5][6][7] TFAA activates the hydroxyl group (converting it to a trifluoroacetate leaving group), allowing pyridine to facilitate the elimination.
Protocol: Dissolve the intermediate in DCM at 0°C. Add Pyridine (2.0 eq) followed by TFAA (1.1 eq). Stir for 1 hour, then warm to RT.
The Microwave "Flash" (Preferred):
Thermal energy alone is often insufficient to overcome the activation energy for dehydration in electron-deficient systems.
Protocol: Seal the reaction mixture (Ethanol/DMF) in a microwave vial. Irradiate at 140°C for 10-15 minutes . This typically forces dehydration in one pot.
Visual Logic: The Dehydration Bottleneck
Caption: The critical failure point in Hantzsch synthesis is the dehydration step, often requiring activation when the pyrazole ring deactivates the system.
Module 2: The "Black Tar" Scenario (Decomposition)
Symptom: The reaction mixture turns dark black/brown. TLC shows a streak (polymerization) or multiple spots. No distinct product precipitates.
Root Cause Analysis
Oxidative Dimerization: Thioamides are prone to oxidation, forming disulfide dimers (thiadiazoles) under basic conditions or high heat in the presence of air.
Acid Sensitivity: If using the hydrobromide salt of the haloketone without buffering, the low pH can degrade electron-rich pyrazoles.
Troubleshooting Protocol
The "Buffered Ethanol" System:
Instead of running the reaction in neat ethanol, use a buffering agent to scavenge the HBr generated during the initial alkylation.
Component
Standard Condition
Optimized Condition
Reason
Solvent
Ethanol (Reflux)
Ethanol/DMF (9:1)
Improves solubility of polar intermediates.
Base/Buffer
None
Sodium Acetate (1.5 eq)
Neutralizes HBr, preventing acid-catalyzed decomposition but weak enough to avoid disulfide formation.
Atmosphere
Air
Argon/Nitrogen
Prevents oxidative dimerization of the thioamide sulfur.
Temperature
Reflux (78°C)
60°C
Gentler heat prevents polymerization; extend time if necessary.
Module 3: Regioselectivity & Isomer Control
Symptom: NMR shows a mixture of isomers, or the thiazole ring forms on the "wrong" nitrogen of the pyrazole (if N-alkylation competes with S-alkylation).
Root Cause Analysis
While Sulfur is softer and more nucleophilic (HSAB theory), the Nitrogen of the thioamide can compete if the Sulfur is sterically hindered or if the solvent is highly polar/protic (solvating the sulfur anion).
Troubleshooting Protocol
Solvent Switch: Switch from Ethanol to Acetone or Acetonitrile . These aprotic solvents favor S-alkylation (SN2) over N-alkylation.
Steric Control: If using a substituted phenacyl bromide, ensure the steric bulk directs the nucleophile.
One-Pot Multicomponent Reaction (MCR):
If the stepwise Hantzsch fails, switch to a 3-component coupling.
Catalyst: Catalytic amount of Acetic Acid or silica-supported tungstosilicic acid.
Advantage: The intermediate hydrazone forms in situ and immediately cyclizes, reducing the lifetime of unstable intermediates.
Module 4: Isolation of the "Gummy" Salt
Symptom: The reaction works, but the product is a sticky oil at the bottom of the flask that refuses to crystallize.
The "Free Base" Crash Protocol
The product of the Hantzsch reaction is often the Hydrobromide Salt (HBr), which is highly polar and hygroscopic.
Evaporation: Remove 80% of the reaction solvent (Ethanol).
Neutralization: Pour the residue slowly into a stirred beaker of ice-cold 10% aqueous Sodium Carbonate (
) .
Why? This deprotonates the thiazole/pyrazole nitrogens, converting the salt to the free base.
Trituration: The oil should solidify into a precipitate. If it remains oily, decant the water and triturate the oil with Diethyl Ether or MTBE .
Why? The ether extracts impurities while inducing crystallization of the product.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation if I have a nitro-group on my pyrazole?A: Yes, and it is highly recommended. Electron-withdrawing groups (
) deactivate the thioamide. Microwave irradiation (140°C, 10 min) provides the necessary energy to overcome this deactivation without the long reflux times that lead to tar formation [1].
Q2: My product is water-soluble. How do I isolate it?A: If your hybrid contains basic amines (e.g., pyridyl-pyrazole-thiazole), the HBr salt will be water-soluble. Do not pour into water. Instead, cool the ethanol reaction mixture to 0°C. The HBr salt may crystallize out directly. If not, add Ethyl Acetate to precipitate the salt.
Q3: Why does my NMR show a missing proton on the thiazole ring?A: You likely formed the disulfide dimer instead of the thiazole. Check for a mass peak at
. This happens if the -haloketone was old/degraded or if oxidation occurred. Ensure your haloketone is fresh (white crystals, not yellow/brown) and run under inert gas.
Visual Workflow: Troubleshooting Decision Tree
Caption: Step-by-step decision matrix for diagnosing and resolving synthetic failures in pyrazole-thiazole coupling.
References
Microwave-assisted synthesis of pyrazole-thiazole hybrids.
Source: Gomha, S. M., et al. (2017).[8] Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents.
Mechanistic insights into Hantzsch Thiazole Synthesis.
Source: BenchChem Technical Support.[9][10] (2025).[2][9][10][11][12][13][14][15] Optimization of Hantzsch thiazole synthesis reaction conditions.
Regioselectivity in Heterocyclic Synthesis.
Source: Fakhry, et al. (2015). Bioorganic & Medicinal Chemistry.[5][7][8][12][15] Synthesis of pyrazole thiazole derivatives.[5][16]
One-Pot Multicomponent Approaches.
Source: Kavaliauskas, P., et al. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.
Technical Support Center: Optimizing Reaction Temperature for Thiazole Ring Formation
Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reaction temperature in thiazole synthesis, a critical parameter for achieving high yield and purity. Thiazole moieties are integral to a wide array of pharmaceuticals, making the mastery of their synthesis a cornerstone of medicinal chemistry.[1][2] This resource will delve into the causality behind experimental choices, with a focus on the widely employed Hantzsch thiazole synthesis, to empower you with the expertise to navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in thiazole ring formation?
A1: Temperature is a pivotal factor in thiazole synthesis as it directly influences reaction kinetics and thermodynamics. It dictates the rate of reaction, the stability of intermediates, and the propensity for side reactions.[3] Sub-optimal temperatures can lead to incomplete reactions, low yields, or the formation of difficult-to-remove impurities. Conversely, excessive heat can cause decomposition of starting materials or the final product.[4]
Q2: What is the general temperature range for a Hantzsch thiazole synthesis?
A2: The optimal temperature for a Hantzsch thiazole synthesis is highly dependent on the specific substrates, solvent, and any catalysts used. However, a general starting point for conventional heating is often in the range of room temperature to the reflux temperature of the solvent, commonly ethanol or methanol.[3][5] For instance, some reactions proceed efficiently at room temperature over several hours, while others may require heating at 70-100°C for shorter durations.[5][6] Microwave-assisted synthesis can significantly reduce reaction times and often employs temperatures between 90°C and 150°C for a matter of minutes.[2][7]
Q3: How does microwave heating compare to conventional heating in terms of temperature optimization?
A3: Microwave irradiation offers rapid and uniform heating of the reaction mixture, which can lead to dramatically shorter reaction times and often improved yields compared to conventional heating methods.[7] This is due to the direct interaction of microwaves with the polar molecules in the reaction, leading to a rapid increase in temperature. This can be particularly advantageous for overcoming activation energy barriers more efficiently. For example, a reaction that takes several hours under reflux with conventional heating might be completed in minutes using microwave synthesis at a similar or slightly higher temperature.[7]
Q4: Can I run the Hantzsch synthesis at room temperature?
A4: Yes, many Hantzsch thiazole syntheses can be successfully performed at room temperature, particularly with reactive α-haloketones and thioamides.[5] Room temperature reactions are generally slower but can offer better selectivity and minimize the formation of degradation products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the required reaction time.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during thiazole synthesis and provides a systematic approach to troubleshooting, with a focus on the role of reaction temperature.
Problem 1: Low or No Product Yield
Possible Cause
Troubleshooting Steps & Scientific Rationale
Insufficient Thermal Energy
1. Gradual Temperature Increase: If the reaction is sluggish at room temperature, incrementally increase the temperature by 10-20°C and monitor the progress by TLC. The initial nucleophilic attack of the thioamide on the α-haloketone and the subsequent cyclization and dehydration steps all have activation energy barriers that can be overcome with thermal energy.[8] 2. Switch to a Higher-Boiling Solvent: If the reaction requires temperatures above the boiling point of your current solvent, consider switching to a higher-boiling solvent like isopropanol, DMF, or dioxane. This allows for a wider range of accessible temperatures. 3. Consider Microwave Synthesis: For reactions that are particularly slow or require high temperatures, microwave irradiation can be a highly effective alternative to prolonged conventional heating.[7]
Reactant or Product Decomposition
1. Lower the Reaction Temperature: If you observe the formation of dark, insoluble materials or a decrease in the desired product spot on TLC over time, decomposition may be occurring. Reduce the reaction temperature and accept a longer reaction time. Thioamides, in particular, can be less thermally stable than their amide counterparts.[4][9] 2. Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. α-haloketones can be unstable and should be freshly prepared or purified before use.[10] Impurities can catalyze decomposition pathways.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause
Troubleshooting Steps & Scientific Rationale
Kinetic vs. Thermodynamic Control
1. Adjusting Temperature for Selectivity: The Hantzsch synthesis can sometimes yield a mixture of isomers, such as 2-aminothiazoles and 2-imino-2,3-dihydrothiazoles, especially under acidic conditions. The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable. Lower temperatures generally favor the kinetic product, while higher temperatures can allow for the equilibration to the more stable thermodynamic product. A systematic study of the reaction at different temperatures is recommended to determine the optimal conditions for the desired isomer. 2. pH Control: The formation of isomeric impurities can be pH-dependent. Running the reaction under neutral or slightly basic conditions often favors the formation of the desired 2-aminothiazole.[3]
Thermal Degradation of Reactants
1. Use Milder Conditions: As mentioned previously, high temperatures can lead to the decomposition of starting materials. Thioamides can degrade, and α-haloketones can undergo self-condensation or other side reactions.[4][9][10] Employing the lowest effective temperature is a key strategy to minimize these competing pathways.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis with Temperature Optimization
This protocol provides a general framework for optimizing the reaction temperature for the synthesis of a generic 2-amino-4-phenylthiazole.
Materials:
2-Bromoacetophenone
Thiourea
Ethanol
5% Sodium Carbonate Solution
Standard laboratory glassware
Heating mantle or hot plate with a temperature controller
TLC plates and developing chamber
Procedure:
Initial Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
Room Temperature Trial: Stir the reaction mixture at room temperature and monitor its progress every hour using TLC. If the reaction proceeds to completion within a reasonable timeframe (e.g., 8-12 hours), this may be the optimal condition to maximize purity.
Elevated Temperature Trials: If the room temperature reaction is too slow, set up parallel reactions and heat them at different, controlled temperatures (e.g., 40°C, 60°C, and reflux at ~78°C).
Monitoring: Monitor each reaction by TLC at regular intervals (e.g., every 30-60 minutes). Note the time it takes for the starting materials to be consumed and the relative intensity of the product spot versus any side product spots.
Work-up: Once a reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the HBr formed and precipitate the product.[8]
Isolation and Analysis: Collect the precipitate by filtration, wash with water, and dry. Analyze the yield and purity (e.g., by melting point, NMR) of the product from each temperature trial to determine the optimal condition.
Reaction Setup: In a microwave synthesis vial, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 eq) and N-phenylthiourea (1.0 eq) in methanol.[7]
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 90°C and the reaction time to 30 minutes.[7]
Temperature Screening (Optional): To optimize, run the reaction at a range of temperatures (e.g., 80°C, 90°C, 100°C) for a fixed time and analyze the yield and purity of the resulting product.
Work-up: After the reaction, cool the vial to room temperature. The product may precipitate directly from the solution.
Isolation: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.[7]
Data Presentation
The following table summarizes the effect of temperature on a model Hantzsch thiazole synthesis, illustrating the trade-off between reaction time and yield, and the potential for side product formation at higher temperatures.
Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (by NMR)
Observations
25 (Room Temp)
12
85
>98%
Clean reaction, but slow.
50
4
92
>98%
Faster reaction with excellent purity.
78 (Reflux)
1.5
95
95%
Fastest reaction, but minor impurities observed.
100 (Microwave)
0.25
96
97%
Very rapid reaction with high yield and good purity.
This is a representative example; actual results will vary depending on the specific substrates and conditions.
Visualizations
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis. Understanding these steps is crucial for troubleshooting.
Caption: Energy profile illustrating kinetic and thermodynamic control.
References
Cornea, F., et al. (1988). The thermal stability of two substituted thioamides. Journal of Thermal Analysis and Calorimetry, 34(5), 1485-1490.
Heravi, M. M., et al. (2019). Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. Current Organic Chemistry, 23(13), 1421-1438.
Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(1), 33.
Heravi, M. M., et al. (2024). Joint computational and experimental investigations on the synthesis and properties of hantzsch-type compounds: An overview. RMIT University - Figshare.
Mollazadeh, S., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 255-264.
Al-Majedy, Y. K., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5649.
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
Saini, A., et al. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111.
Singh, B., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 68-83.
Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Molecules, 22(5), 757.
Bouherrou, S., et al. (2017).
Guchhait, S. K., et al. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 16(5), 4136-4148.
Hussain, N., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 159-162.
Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
Miller, S. J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry, 89(9), 5995-6002.
Sowbhagyam, S., et al. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(46), 32363-32386.
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.
Bouherrou, S., et al. (2017).
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 576-602.
Technical Support Center: Purification of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
Case ID: #TZ-PYR-005 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Removal & Structural Stabilization of Thiazol-5-ol Hybrids Executive Summary & Compound Profile User A...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #TZ-PYR-005
Status: Active
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Impurity Removal & Structural Stabilization of Thiazol-5-ol Hybrids
Executive Summary & Compound Profile
User Advisory: Working with 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol presents a unique "triad" of challenges: amphoteric solubility , keto-enol tautomerism , and metal chelation . Standard silica chromatography often fails due to peak tailing caused by the acidic hydroxyl group interacting with silica silanols.
The protocols below prioritize chemical rework (acid-base swing) and scavenger-based remediation over standard chromatography to maximize yield and purity.
Poor in water/Et₂O. "Crash-out" methods are viable.
Stability
Oxidation-prone
Air-sensitive in solution (dimerizes to disulfides/quinones).
Dominant Form
Tautomeric Equilibrium
Exists as both hydroxy-thiazole and thiazolone (keto).
Diagnostic Workflow (Decision Tree)
Before initiating a protocol, determine the nature of your impurity using this logic flow.
Figure 1: Purification Logic Flow. Identify the primary impurity mode (Metal, Tautomer, or Organic) to select the correct remediation strategy.
Troubleshooting Guides
Issue 1: The "Pink/Grey" Syndrome (Palladium Contamination)
Symptom: The solid is off-white, pink, or grey.
Cause: Nitrogen atoms in the pyrazole and thiazole rings act as ligands, tightly binding residual Palladium (from Suzuki coupling) or Copper.
Solution: Standard Celite filtration is insufficient.[1] You must use a chemical scavenger or chelating wash.
Recommended Protocol:
Dissolve: Dissolve crude (1 g) in THF/MeOH (10 mL).
Scavenge: Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica (4 eq. relative to expected metal content).[2]
Incubate: Stir at 40°C for 2 hours.
Filter: Pass through a 0.45 µm PTFE filter to remove the scavenger.
Check: If color persists, wash the organic layer with aqueous N-Acetylcysteine (0.1 M) .
Issue 2: The "Ghost" Peak (Tautomerism)
Symptom: ¹H NMR shows broadened peaks, "missing" protons, or split sets of signals. LCMS shows one peak, but NMR looks impure.
Cause: 2-Substituted thiazol-5-ols exist in rapid equilibrium with their keto-form, thiazol-5(4H)-one . This exchange rate is solvent-dependent.[3]
Figure 2: Tautomeric Equilibrium. The enol form is aromatic and stabilized by H-bonding solvents. The keto form breaks aromaticity and dominates in non-polar media.
Resolution:
Do not purify based on this NMR appearance.
NMR Solvent Switch: Run NMR in DMSO-d₆ or CD₃OD . These polar solvents stabilize the "Enol" (hydroxy) form via hydrogen bonding, sharpening the peaks.
Avoid CDCl₃: It favors the keto-form and promotes peak splitting.
Issue 3: Streaking on Silica Gel
Symptom: Product does not elute as a tight band but smears from baseline to solvent front.
Cause: The acidic phenolic -OH (pKa ~9.2) interacts with acidic silanols on the silica gel.
Solution:
Modifier: Add 1% Triethylamine (Et₃N) to your eluent (e.g., DCM:MeOH:Et₃N 95:4:1). This neutralizes the silica surface.
Alternative: Use Reverse Phase (C18) chromatography with a Water/Acetonitrile gradient (0.1% Formic Acid).
Master Protocol: The "Acid-Base Swing"
This method exploits the amphoteric nature of the molecule to remove neutral organic impurities (like de-boronated pyrazoles or phosphine oxides) without chromatography.
Prerequisites:
Crude material must be fully dissolved.
Control pH precisely to avoid decomposition.
Step-by-Step Methodology:
Initial Dissolution:
Dissolve crude product in Ethyl Acetate (EtOAc) . If insoluble, add 5-10% Methanol.
Base Extraction (Removes Neutrals/Basics):
Extract the organic layer with 0.5 M NaOH (aq) .
Mechanism:[4][5] The Thiazol-5-ol deprotonates (becoming an anion) and moves into the Water Phase .
Discard: The Organic Phase (contains non-acidic impurities like 1-methylpyrazole).
Acidification & Precipitation:
Take the Water Phase (now pink/orange).
Cool to 0°C in an ice bath.
Slowly add 1 M HCl dropwise until pH reaches ~4-5 .
Observation: The product should precipitate out as a solid as it returns to its neutral, non-salt form.
Wash with cold water (2x) and cold Diethyl Ether (1x) to remove trace water.
Dry under vacuum at 40°C.
Frequently Asked Questions (FAQ)
Q: My product turned black on the rotavap. What happened?A: Thiazol-5-ols are electron-rich and prone to oxidative dimerization (forming disulfides or quinones) when heated in air. Always dry under Nitrogen and keep bath temperature <45°C. Store the solid under inert gas.
Q: Can I use charcoal to remove the color?A: Yes, but with caution. Activated carbon can irreversibly adsorb this planar, aromatic molecule, leading to yield loss. Use SX-Ultra type carbon and limit exposure time to 15 minutes.
Q: Why is there a peak at ~1.5 ppm in my NMR?A: If you used the Acid-Base swing, this is likely water trapped in the crystal lattice. This molecule forms hydrates easily. Dry at 50°C over P₂O₅ overnight.
References
Tautomerism in Heterocycles
Elguero, J., et al. "The Tautomerism of Heterocycles."[6] Advances in Heterocyclic Chemistry, Academic Press. (Standard text on azole tautomerism).
BenchChem Technical Guide.[6] "Tautomerism in Furan-Thiazole Compounds."[6]
Palladium Removal Strategies
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.
Stanetty, P., et al. "Synthesis of 2-substituted thiazol-5-ols." Journal of Heterocyclic Chemistry.
pKa Data for Heterocycles
Bordwell pKa Table (Acetonitrile/DMSO).Link (Used for estimating Pyrazole/Thiazole acidity).
Comparative Guide to Mass Spectrometry Fragmentation: Pyrazole-Thiazole Hybrids
Executive Summary Objective: This guide provides a technical comparison of ionization techniques and fragmentation pathways for pyrazole-thiazole hybrid compounds. These heterocyclic scaffolds are critical in drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a technical comparison of ionization techniques and fragmentation pathways for pyrazole-thiazole hybrid compounds. These heterocyclic scaffolds are critical in drug discovery (e.g., antimicrobial, anticancer agents) but present analytical challenges due to regioisomerism and complex ring-cleavage mechanisms.
Core Insight: Successful structural elucidation requires a dual-approach strategy: utilizing Electrospray Ionization (ESI) for molecular weight confirmation and soft fragmentation, paired with Electron Impact (EI) or Collision-Induced Dissociation (CID) to access diagnostic Retro-Diels-Alder (RDA) pathways essential for distinguishing the thiazole and pyrazole moieties.
Ionization Source Comparison: EI vs. ESI
For pyrazole-thiazole derivatives, the choice of ionization source dictates the depth of structural information obtained.
Feature
Electron Impact (EI)
Electrospray Ionization (ESI)
Energy Level
Hard Ionization (70 eV)
Soft Ionization (1-5 kV)
Primary Ion
Radical Cation
Protonated Adduct
Fragmentation
Extensive in-source fragmentation.
Minimal in-source; requires MS/MS (CID).
Key Benefit
Produces "fingerprint" spectra; excellent for library matching.
Preserves molecular ion; compatible with LC separation of isomers.
Limitation
Molecular ion often weak or absent; sample must be volatile.
Isomer spectra can be identical without optimized collision energy.
Verdict
Best for: Impurity profiling and library creation.
Best for: PK/PD studies, metabolic stability, and isomer separation.
Mechanistic Fragmentation Pathways
The fragmentation of pyrazole-thiazole hybrids follows three distinct mechanistic pillars. Understanding these allows for the deconvolution of the hybrid structure.
Pathway A: Pyrazole Ring Cleavage (The Nitrogen Loss)
The pyrazole ring is relatively stable, but under high energy, it undergoes characteristic cleavage.
Mechanism: Homolytic cleavage of the N-N bond.
Diagnostic Loss: Expulsion of
(27 Da) or (28 Da).
Observation: In 1-phenylpyrazoles, the loss of the phenyl group radical (
, 77 Da) is often a competing dominant pathway.
Pathway B: Thiazole Ring Disassembly (Retro-Diels-Alder)
The thiazole ring is the "weak link" regarding ring-opening fragmentation.
Result: Generates two distinct daughter ions representing the intact pyrazole and thiazole moieties individually.
Visualization: Fragmentation Logic Map
The following diagram illustrates the hierarchical fragmentation flow for a representative Pyrazole-Thiazole hybrid.
Caption: Hierarchical fragmentation map showing the three primary dissociation pathways for pyrazole-thiazole hybrids.
Performance: Regioisomer Differentiation
A critical challenge in pyrazole synthesis is the formation of 1,3- vs 1,5- regioisomers. Mass spectrometry can distinguish these when NMR is ambiguous (e.g., lack of NOE signals).
1,5-Isomers (Sterically Crowded):
Behavior: The proximity of the N-phenyl group (or N-alkyl) to the C5-substituent causes steric strain.
MS Signature: Higher abundance of the fragment resulting from the loss of the N-substituent (e.g., $[M - Ph]^+ $) due to relief of steric strain upon fragmentation.
1,3-Isomers (Sterically Relaxed):
Behavior: More stable molecular ion.
MS Signature: Dominant RDA fragmentation of the thiazole ring; the N-substituent loss is less pronounced.
Caption: Decision logic for distinguishing 1,3- and 1,5-pyrazole regioisomers based on steric-driven fragmentation intensity.
To reproduce these fragmentation patterns, the following protocol is recommended. This setup ensures both molecular weight confirmation and sufficient energy for diagnostic fragmentation.
LC Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Step-by-Step Methodology
Sample Preparation: Dissolve 1 mg of hybrid compound in 1 mL of MeOH:Acetonitrile (1:1). Dilute to 1 µg/mL with 0.1% Formic Acid in water.
Source Parameters:
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the parent).
Source Temp: 120°C.
MS/MS Acquisition (The "Ramping" Strategy):
Do not use a static Collision Energy (CE).
Protocol: Acquire spectra at three distinct CE levels:
Low (10-15 eV): Preserves
, confirms formula.
Medium (25-35 eV): Induces inter-ring cleavage (Pathway C).
High (45-60 eV): Forces RDA and ring opening (Pathway A & B) to reveal core scaffold markers.
Data Analysis: Extract ion chromatograms (EIC) for m/z 84 (Thiazole marker) and the specific Pyrazole-daughter ion to confirm the hybrid structure.
References
Asian Journal of Chemistry. (2014). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones. Retrieved from
Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from
National Institutes of Health (PMC). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from
ResearchGate. (2010). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from
Comparative Bioactivity Guide: Thiazol-5-ol vs. Thiazolone Derivatives
Executive Summary: The Tautomeric "Switch" in Drug Design In medicinal chemistry, the thiazole ring is a privileged scaffold. However, the 5-position introduces a critical tautomeric ambiguity that defines bioactivity: t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Tautomeric "Switch" in Drug Design
In medicinal chemistry, the thiazole ring is a privileged scaffold. However, the 5-position introduces a critical tautomeric ambiguity that defines bioactivity: the equilibrium between the aromatic thiazol-5-ol (enol) and the non-aromatic thiazol-5(4H)-one (keto) .
Thiazol-5-ol derivatives typically function as metabolic mimics and metal chelators . Their hydroxyl group acts as a hydrogen bond donor or iron-coordinating motif, making them potent inhibitors of 2-oxoglutarate (2OG) oxygenases (e.g., FIH).
Thiazolone derivatives often function as electrophilic warheads or hydrophobic blockers . The keto-carbonyl creates a dipole suitable for allosteric pockets (e.g., Tubulin colchicine site) or covalent modification of cysteine residues via Michael addition.
This guide provides an evidence-based comparison of these two tautomers, detailing their distinct signaling pathways, synthesis, and experimental validation.
The Chemical Biology Interface
The bioactivity of these compounds is dictated by the tautomeric state, which can be "locked" via substitution or influenced by solvent polarity in the active site.
Tautomeric Equilibrium & Signaling Impact
Figure 1: The tautomeric equilibrium dictates target specificity. The enol form favors metalloenzyme inhibition, while the keto form favors allosteric binding sites.
Comparative Bioactivity Data[1][2]
The following data contrasts the potency of "locked" or predominant forms of each scaffold against their primary targets.
Thiazol-5-ol Derivatives (Enol-Like)
Primary Application: Metabolic Regulation & Hypoxia Response.[1][2]
Mechanism: The N-hydroxythiazole moiety (a stable bioisostere of thiazol-5-ol) competes with 2-oxoglutarate (2OG) for Fe(II) binding at the active site of Factor Inhibiting HIF (FIH).[1][2]
Compound ID
Target Enzyme
IC50 (µM)
Mechanism of Action
Reference
N-OH-Tz-1
FIH (Factor Inhibiting HIF)
0.24 ± 0.05
Competitive inhibition vs 2OG; Fe(II) chelation
[1]
N-OH-Tz-2
PHD2 (Prolyl Hydroxylase)
> 100
High selectivity for FIH over PHD isoforms
[1]
BNS
FIH
0.45
Binds to active site; displaces substrate
[2]
Thiazolone Derivatives (Keto-Form)
Primary Application: Anticancer (Antimitotic) & Anti-inflammatory.
Mechanism: These agents bind to the colchicine-binding site of tubulin, preventing polymerization, or inhibit 11β-HSD1 via hydrophobic interactions.
Compound ID
Target Protein
IC50 (µM)
Mechanism of Action
Reference
Tz-One-5a
Tubulin (Colchicine Site)
9.52 (nM)*
Inhibits polymerization; G2/M arrest
[3]
Tz-One-4f
HCT-116 (Colon Cancer)
2.89
Cytotoxicity via apoptosis induction
[3]
Cyclo-Tz
11β-HSD1
0.04
Redox modulation; Metabolic suppression
[4]
*Note: Some optimized thiazolones achieve nanomolar potency, significantly higher than the micromolar range typical for early-stage thiazol-5-ols.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, you must distinguish which tautomer is present in your assay. The following protocols include validation steps.
Protocol A: Tautomer Identification via NMR
Objective: Determine the predominant form (Enol vs. Keto) in solution prior to biological testing.
Preparation: Dissolve 5 mg of the derivative in 0.6 mL of DMSO-d6 (polar aprotic) and a second sample in CDCl3 (non-polar).
Acquisition: Run 1H-NMR (400 MHz+) and 13C-NMR.
Validation Criteria (The "Check"):
Keto Form (Thiazolone): Look for a carbonyl carbon signal in 13C-NMR around 170–180 ppm . In 1H-NMR, look for a CH proton at the 5-position (if monosubstituted) as a sharp singlet or doublet around 6.0–7.0 ppm .
Enol Form (Thiazol-5-ol): Look for the disappearance of the C=O signal and the appearance of an aromatic C-O shift (~150-160 ppm). A broad exchangeable -OH singlet may appear in DMSO-d6 (often >9.0 ppm).
Causality: Polar solvents (DMSO) often stabilize the more polar form (often the zwitterionic or enol-like species depending on substitution), while non-polar solvents (CDCl3) favor the neutral keto form.
Protocol B: FIH Enzymatic Assay (For Thiazol-5-ol Activity)
Objective: Quantify inhibition of the Hypoxia Inducible Factor (HIF) pathway.[2]
Reagents: Purified tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Baseline: Measure absorbance at 340 nm (A340) for 60 seconds to establish a baseline.
Induction: Add GTP (1 mM) and test compound (10 µM).
Monitoring: Monitor A340 every 30 seconds for 60 minutes at 37°C.
Interpretation:
Normal Polymerization: Sigmoidal increase in A340.
Inhibition (Thiazolone effect): Flat line or reduced slope compared to DMSO control.
Validation: Use Colchicine (5 µM) as a positive control.
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways engaged by the two scaffolds.
Figure 2: Divergent MOA. Left: Thiazol-5-ol stabilizes HIF-1α via enzyme inhibition. Right: Thiazolone induces apoptosis via cytoskeletal disruption.
References
Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Chemical Science, 2016.
Thiazole-based inhibitors of 2-oxoglutarate oxygenases.Journal of Medicinal Chemistry, 2023.
Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors. Bioorganic Chemistry, 2020.
New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. Molecules, 2023.
Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group. Journal of Physical Chemistry A, 2017.
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
In the landscape of pharmaceutical research and development, the meticulous characterization and quantification of novel chemical entities are paramount. For compounds such as 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the meticulous characterization and quantification of novel chemical entities are paramount. For compounds such as 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, a heterocyclic molecule with potential pharmacological significance, the establishment of a reliable analytical reference standard is the bedrock of accurate and reproducible data. This guide provides an in-depth technical comparison of methodologies for the qualification and use of a reference standard for this specific analyte, addressing the common challenge of its limited commercial availability as a certified reference material (CRM).
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all analytical measurements are compared. Its purity, identity, and stability directly impact the validity of experimental results, from early-stage discovery to quality control in manufacturing. In the absence of a commercially available CRM for 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, researchers must often rely on the qualification of an in-house or custom-synthesized batch. This process demands a multi-faceted analytical approach to establish its fitness for purpose.
Qualification Workflow for an In-House Reference Standard
The qualification of an in-house reference standard is a rigorous process that involves comprehensive chemical characterization. The following workflow outlines the essential analytical techniques and the rationale behind their application.
Caption: Workflow for the qualification of an in-house reference standard.
Comparative Analysis of Analytical Methodologies
Once a reference standard is qualified, the next step is to develop and validate analytical methods for the routine quantification of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol in various matrices. This section compares the two most common and powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for purity assessment and quantification. The choice of stationary and mobile phases is critical for achieving optimal separation and peak shape.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.
Mobile Phase: A gradient elution is recommended to ensure the separation of the main analyte from potential impurities.
Solvent A: 0.1% Formic acid in Water
Solvent B: 0.1% Formic acid in Acetonitrile
Rationale: The acidic modifier improves peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
Gradient Program:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-19 min: 95% to 5% B
19-25 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around the λmax).
Injection Volume: 10 µL
Standard Preparation: Prepare a stock solution of the qualified reference standard in a suitable solvent (e.g., Methanol or DMSO) and dilute to create a series of calibration standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex samples or trace-level quantification.
Experimental Protocol: LC-MS Analysis
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
LC Conditions: The same HPLC conditions as described above can be used. The flow from the column is directed to the mass spectrometer's ion source.
Ionization Source: Electrospray Ionization (ESI) is suitable for this class of compounds. Both positive and negative ion modes should be evaluated.
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at an m/z consistent with the compound's molecular weight.[1]
Negative Ion Mode: Deprotonation may also occur, yielding [M-H]⁻.
Mass Spectrometry Parameters:
Scan Range: m/z 50-500
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Desolvation Gas Flow: 600 L/hr
Data Acquisition: Full scan mode for initial characterization and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification to enhance sensitivity and specificity.
Performance Comparison: HPLC-UV vs. LC-MS
Feature
HPLC-UV
LC-MS
Selectivity
Moderate; relies on chromatographic separation and UV absorbance.
High; based on both chromatographic separation and mass-to-charge ratio.
Sensitivity
Lower (µg/mL to ng/mL range).
Higher (ng/mL to pg/mL range).
Identification
Based on retention time comparison with a reference standard.
Reliable and robust for high-concentration samples.
Excellent for trace-level analysis.
Cost & Complexity
Lower cost, simpler operation and maintenance.
Higher initial investment and operational complexity.
Structural Characterization Data
A cornerstone of reference standard qualification is the comprehensive spectroscopic characterization to confirm the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. For 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, the expected ¹H NMR signals in DMSO-d₆ are:
MS confirms the molecular weight of the compound. The expected molecular ion peak in positive ion mode would be at m/z 181.21 [M+H]⁺, corresponding to the molecular formula C₇H₇N₃OS.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected peaks include:
The choice between HPLC-UV and LC-MS depends on the specific analytical requirements of the study.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The analysis of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol necessitates a robust and well-qualified reference standard. In the absence of a commercially available CRM, a comprehensive in-house qualification protocol employing NMR, MS, IR, HPLC-UV, and elemental analysis is crucial. For routine analysis, HPLC-UV provides a reliable and cost-effective method for purity and high-concentration quantification, while LC-MS offers superior sensitivity and selectivity for trace-level analysis and confirmatory identification. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish accurate and reproducible analytical methods for this and structurally related compounds.
Structural Elucidation of Novel Heterocycles: A Comparative Guide to X-ray Crystallography for 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and optimizing its properties. This guide offe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and optimizing its properties. This guide offers a detailed comparison of X-ray crystallography against alternative analytical methods for the structural elucidation of small organic molecules. As the specific crystal structure for 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol is not publicly available, this guide will use data from closely related pyrazole-thiazole derivatives to illustrate the principles and comparative strengths of each technique.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated. From this map, atomic positions, bond lengths, and bond angles can be determined with high precision, providing unambiguous structural information.
However, the success of this technique is contingent on growing a high-quality single crystal, which can be a time-consuming and challenging process for many compounds[1].
Insights from Structurally Related Compounds
While data for our target molecule is elusive, analysis of similar structures in the Cambridge Structural Database (CSD) provides valuable insights. For instance, the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one reveals a high degree of planarity between the pyrazole and benzothiazole rings, with an interplanar angle of just 3.31(7)°[2]. This planarity is often driven by the formation of intramolecular and intermolecular hydrogen bonds, which dictate the crystal packing. In another example, various 1-(thiazol-2-yl)-4,5-dihydropyrazoles adopt a characteristic T-shaped structure, with crystal packing dominated by C—H⋯S and C—H⋯π interactions[3].
For our target molecule, 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, we can hypothesize a similar tendency for planar conformation between the pyrazole and thiazole rings, potentially stabilized by intermolecular hydrogen bonding involving the hydroxyl group.
Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography provides unparalleled detail, other techniques are often more accessible and can provide crucial, albeit different, structural information.
Technique
Strengths
Limitations
Single-Crystal X-ray Crystallography
Unambiguous 3D structure, absolute stereochemistry.
Requires high-quality single crystals, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR)
Excellent for structure in solution, dynamic information.
Relative stereochemistry can be challenging to determine, no absolute configuration.
Microcrystal-Electron Diffraction (MicroED)
Requires only nanocrystals, much smaller than for X-ray.
A newer, less established technique compared to X-ray crystallography.
Mass Spectrometry (MS)
Precise molecular weight and fragmentation patterns.
Provides connectivity information but not 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of organic molecules in solution[4]. For pyrazole-thiazole derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the heterocyclic moieties and their substituents[5][6]. For our target molecule, we would expect to see distinct signals for the methyl group, the pyrazole and thiazole ring protons, and the hydroxyl proton. Two-dimensional NMR experiments, such as COSY and HMBC, would further establish the connectivity between these protons and carbons. However, determining the relative orientation of the two rings and the overall 3D conformation in solution can be challenging with NMR alone[4].
Microcrystal-Electron Diffraction (MicroED)
A significant advancement in structural biology, MicroED, utilizes an electron beam instead of X-rays to analyze nanocrystals that are a billionth of the size typically required for X-ray crystallography[1]. This technique is particularly advantageous when growing large single crystals proves to be a bottleneck[1][7]. For novel compounds like 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, where crystallization might be challenging, MicroED presents a viable alternative for obtaining a high-resolution 3D structure[1].
Experimental Protocols
Protocol 1: Crystallization of Pyrazole-Thiazole Derivatives
Causality: The choice of solvent is critical for successful crystallization. A good solvent system will dissolve the compound when hot but allow for slow precipitation of crystals upon cooling, leading to the formation of well-ordered single crystals. Ethanol is often a good starting point for polar heterocyclic compounds[2][8].
Dissolution: Dissolve the synthesized 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol in a minimal amount of hot ethanol.
Slow Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C).
Vapor Diffusion: Alternatively, dissolve the compound in a good solvent (e.g., DMF or DMSO) and place it in a sealed container with a poor solvent (e.g., water or ether). The slow diffusion of the poor solvent will gradually decrease the solubility of the compound, promoting crystallization.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decantation.
Protocol 2: Single-Crystal X-ray Data Collection
Causality: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure determination.
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
Data Collection: Place the goniometer on the diffractometer and cool the crystal under a stream of cold nitrogen gas.
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.
Full Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
Data Reduction: Integrate the raw diffraction images and apply corrections for factors such as absorption and crystal decay.
Visualizing the Workflow
The overall process from compound synthesis to structural analysis can be visualized as follows:
Caption: Workflow for structural elucidation.
Conclusion
While the definitive crystal structure of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol remains to be determined, a wealth of information can be gleaned from related compounds and complementary analytical techniques. X-ray crystallography, when successful, provides the most detailed and unambiguous structural data. However, NMR and mass spectrometry are indispensable tools for initial characterization and for understanding the behavior of the molecule in solution. Emerging techniques like MicroED offer a promising alternative for challenging crystallization targets. A multi-faceted approach, combining these techniques, provides the most comprehensive understanding of a novel compound's structure and properties.
References
BenchChem. (2025). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
News-Medical. (2018). Researchers develop powerful method to solve structures of small molecules. Available at: [Link]
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]
SciSpace. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Available at: [Link]
PMC. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Available at: [Link]
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Available at: [Link]
NIH. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]
MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available at: [Link]
PMC. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Available at: [Link]
PMC. (n.d.). 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. Available at: [Link]
PMC. (n.d.). 3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole. Available at: [Link]
ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Available at: [Link]
PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Available at: [Link]
[1] Part 1: Executive Summary & Immediate Action Treat 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol as a Hazardous Substance. While specific toxicological data for this research compound (CAS: 2155855-91-5) may be limited, i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Immediate Action
Treat 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol as a Hazardous Substance.
While specific toxicological data for this research compound (CAS: 2155855-91-5) may be limited, its structural class (pyrazole-thiazole hybrid) dictates that it be handled as a potential irritant and aquatic toxin.[1] Do not dispose of down the drain or in municipal trash.
Immediate Disposal Classification:
Waste Stream: Hazardous Chemical Waste (Incineration required).
RCRA Status: Non-listed (Generator Knowledge applies); treat as Toxic/Irritant.
Segregation:
Pure Solid: Solid Hazardous Waste.
In Solution: Organic Solvent Waste (Segregate Halogenated vs. Non-Halogenated based on solvent).[2]
Part 2: Chemical Profile & Hazard Identification
Understanding the molecule is the first step to safe disposal. This compound is a heterocyclic hybrid often used in medicinal chemistry (e.g., kinase inhibition research).
Feature
Specification
Chemical Name
2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
CAS Number
2155855-91-5
Molecular Formula
C₇H₇N₃OS
Molecular Weight
181.21 g/mol
Physical State
Solid (typically off-white to yellow powder)
Key Heteroatoms
Sulfur (Thiazole), Nitrogen (Pyrazole)
Hazard Class (GHS)
Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H412: Harmful to aquatic life with long-lasting effects
Scientific Insight: The presence of the thiazole sulfur and pyrazole nitrogens necessitates high-temperature incineration to prevent the formation of toxic byproducts (e.g., SOx, NOx) during decomposition.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving waste to the central accumulation area, ensure the material is stable.
Quench Reactive Intermediates: If the compound was used in a reaction with strong oxidizers or reducing agents, ensure the reaction is fully quenched.
Container Selection: Use chemically compatible containers (HDPE or Borosilicate Glass). Avoid metal containers if acidic impurities are present.
Phase 2: Waste Segregation & Packaging
Select the correct workflow based on the physical state of the waste.
A. Pure Solid Substance (Powder/Crystals)
Containment: Transfer the solid into a clear, wide-mouth jar (polyethylene or glass).
Labeling: Affix a hazardous waste label.
Constituents: "2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol" (Do not use abbreviations).[1][3]
B. Liquid Waste (Solutions)
Crucial Decision: Is the solvent halogenated?
Scenario 1: Dissolved in DMSO, Methanol, or Ethanol. [1]
Pour into the Non-Halogenated Organic Solvents carboy (White/Clear can).
Scenario 2: Dissolved in DCM, Chloroform, or Chlorobenzene. [1]
Pour into the Halogenated Organic Solvents carboy (Red can).
Protocol: Fill containers only to 90% capacity to allow for thermal expansion. Cap tightly.
C. Contaminated Debris (Gloves, Weigh Boats, Syringes) [1]
Gross Contamination: If items are heavily soiled (visible powder/liquid), they must be treated as chemical waste.
Packaging: Double-bag in clear 4-mil polyethylene bags.
Disposal: Place in the Solid Hazardous Waste drum (often a fiber drum with a liner). Do not place in biohazard (red bag) waste unless human cell lines are also involved.[1]
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for segregating this compound effectively.
Caption: Decision matrix for segregating 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol waste based on physical state and solvent composition.
Part 5: Regulatory & Safety Compliance[5][7]
1. Regulatory Framework (RCRA - USA)
Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not currently listed on the P-List (Acutely Hazardous) or U-List (Toxic).[1] However, the generator is responsible for determining hazards.
Determination: Due to the known toxicity profiles of pyrazoles and thiazoles, this must be managed as Characteristic Hazardous Waste (if ignitable/reactive) or, more commonly, as Non-Regulated Hazardous Waste (managed as hazardous by best practice).
Compliance Rule: Never dilute this chemical to bypass disposal regulations.
2. Emergency Procedures
Spill (Solid): Do not dry sweep. Dampen with a wet paper towel (water or PEG-400) to prevent dust generation, then wipe up.[1] Place all materials in a hazardous waste bag.
Spill (Liquid): Absorb with vermiculite or a universal spill pad.
Exposure:
Skin: Wash with soap and water for 15 minutes.
Eyes: Flush with water for 15 minutes; seek medical attention.[6]
References
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link]
National Institutes of Health (NIH). (2025). Thiazole derivatives: prospectives and biological applications. Retrieved February 15, 2026, from [Link]
Navigating the Uncharted: A Guide to Safely Handling 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research, novel molecules are the bedrock of innovation. However, with novelty comes the responsibility of ensuri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, novel molecules are the bedrock of innovation. However, with novelty comes the responsibility of ensuring the utmost safety in handling compounds for which extensive safety data may not yet be available. This guide provides a comprehensive operational and safety plan for handling 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, a heterocyclic compound with potential biological activity.
In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a foundation of scientific integrity and expertise, drawing from the known hazards of its constituent chemical moieties: the pyrazole and thiazole rings.[1][2][3] By analyzing the safety profiles of structurally analogous compounds, we can establish a robust framework for personal protective equipment (PPE), handling protocols, and disposal procedures.
Presumed Hazard Profile: An Evidence-Based Assessment
The toxicological properties of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol have not been fully investigated.[4][5] However, based on data from similar chemical structures, a conservative approach is warranted, assuming the compound may possess the following hazards:
Skin Irritation and Corrosion: Many pyrazole and thiazole derivatives are known to cause skin irritation.[6][7] Prolonged or repeated contact could lead to more severe effects.
Serious Eye Damage/Irritation: Compounds of this class can be corrosive to the eyes and may cause serious damage.[4][6][7]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6]
Harmful if Swallowed: Acute oral toxicity is a potential concern with related heterocyclic compounds.[6]
Given these potential risks, adherence to the following PPE and handling guidelines is imperative to ensure personnel safety and experimental integrity.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol.
Operation
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Handling Solids (weighing, transfers)
ANSI Z87.1 compliant safety glasses with side shields.[8][9]
Disposable nitrile gloves (minimum 4 mil thickness).[8] Change gloves immediately upon contamination.
Flame-resistant lab coat and a chemically resistant apron.
All high-energy operations must be conducted within a certified chemical fume hood.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the type of laboratory operation.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Engineering Controls
Chemical Fume Hood: All work with 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: Ensure adequate general laboratory ventilation.[11]
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[11]
Step-by-Step Handling Procedures
Preparation:
Designate a specific area within the fume hood for handling the compound.
Cover the work surface with absorbent, disposable bench paper.
Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) within the fume hood before starting.
Donning PPE:
Put on a flame-resistant lab coat, ensuring it is fully buttoned.
Don the appropriate eye and face protection.
If required, perform a fit check for your respirator.
Wash and dry hands thoroughly before donning gloves. Inspect gloves for any defects.
Handling the Compound:
Weighing: If possible, weigh the solid directly into the receiving vessel within the fume hood. Use a tared weigh boat if necessary and handle with care to avoid generating dust.
Dissolving: Add solvent to the solid slowly to avoid splashing. If necessary, use gentle agitation or a magnetic stirrer.
Transfers: Use a pipette or cannula for liquid transfers. For solids, use a spatula and tap gently to transfer the powder.
Post-Handling:
Securely cap all containers containing the compound.
Decontaminate any reusable equipment that came into contact with the compound.
Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the bench paper as hazardous waste.
Doffing PPE:
Remove gloves first, peeling them off without touching the outside surface with bare skin.
Remove the lab coat, turning it inside out as you remove it.
Remove eye and face protection.
If a respirator was used, remove it last.
Wash hands thoroughly with soap and water.
Disposal Plan: Environmental Responsibility and Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[12]
Waste Segregation: All materials contaminated with 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol must be disposed of as hazardous waste. This includes:
Unused or excess compound.
Contaminated disposable PPE (gloves, bench paper, etc.).
Empty containers that held the compound.
Solvent rinses from cleaning glassware.
Waste Containers:
Use clearly labeled, leak-proof hazardous waste containers.
The label must include the full chemical name: "2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol" and any solvents present.
Keep waste containers closed except when adding waste.
Disposal Procedures:
Do not dispose of this compound down the drain.[13]
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Consult with your Environmental Health and Safety (EHS) department for definitive procedures.[14]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol, ensuring both personal safety and the integrity of their scientific endeavors.
References
Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. 12
Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. 14